Apcin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-04-7 | |
| Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Technical Guide: Physicochemical Properties of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate
Disclaimer: No publicly available scientific data could be located for the compound "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate." This technical guide instead focuses on a structurally related and publicly documented derivative of metronidazole: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate .
This guide provides a detailed overview of the known physicochemical properties, synthesis, and structural data for this alternative compound, intended for researchers, scientists, and drug development professionals.
Core Physicochemical and Crystallographic Data
The following table summarizes the key physicochemical and crystallographic parameters that have been experimentally determined for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate.
| Property | Value |
| Molecular Formula | C₈H₁₂N₄O₄ |
| Molecular Weight | 228.22 g/mol |
| Crystal System | Monoclinic |
| Unit Cell Dimensions | a = 9.6959 (12) Å, b = 7.2898 (9) Å, c = 15.589 (2) Å, β = 101.400 (2)° |
| Unit Cell Volume | 1080.1 (2) ų |
| Molecules per Unit Cell (Z) | 4 |
Synthesis Protocol
The synthesis of the title compound is achieved through the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole) with methyl isocyanate.
Experimental Methodology
The following protocol is based on the reported synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate:
-
Reactant Preparation : 1.71 g (0.01 mol) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol is dissolved in 20 ml of toluene in a reaction vessel.
-
Catalyst Addition : 1 g of triethylamine is added to the solution to act as a catalyst.
-
Reagent Addition : 0.68 g (0.12 mol) of methyl isocyanate is added to the mixture.
-
Reaction Conditions : The reaction is carried out at room temperature with stirring.
-
Crystallization : Crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution over a period of two weeks at room temperature.
The reported yield for this synthesis is 86.4%.
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate.
Structural Information
The crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, which form infinite ribbons of molecules. Additionally, weak π–π stacking interactions contribute to the stability of the crystal packing. The imidazole ring and the methyl carbamate moiety are not coplanar, with a dihedral angle of 48.47 (3)° between them.
Biological Context
The parent compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is commonly known as metronidazole. Metronidazole is a well-established anti-anaerobic bacteria and anti-protozoal agent. The title compound is a carbamate derivative of metronidazole. The 5-nitroimidazole class of compounds is known for its antimicrobial activity, which is essential for its biological function.
An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or experimental protocols for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Therefore, this document presents a hypothetical mechanism of action based on the well-established activities of its constituent chemical moieties: the 5-nitroimidazole, the carbamate linker, and the pyrimidine group. The data and experimental protocols provided are illustrative examples and should not be considered as established factual information for this specific compound.
Introduction
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel chemical entity that combines three key structural features known for their diverse biological activities. The 5-nitroimidazole core is a well-known pharmacophore in antimicrobial and antiprotozoal drugs. The pyrimidine ring is a fundamental component of nucleobases and is found in numerous therapeutic agents. The carbamate linkage suggests a potential for targeted delivery or a role in modulating the compound's stability and activity. This guide proposes a plausible mechanism of action for this hybrid molecule, focusing on its potential as an antimicrobial agent.
Proposed Mechanism of Action
The proposed mechanism of action is twofold, leveraging the properties of the 5-nitroimidazole and the pyrimidine-carbamate moieties.
Bioactivation of the 5-Nitroimidazole Moiety
A primary mechanism is likely initiated by the reductive activation of the 5-nitro group, a hallmark of nitroimidazole-based drugs. This process is typically specific to anaerobic or microaerophilic environments found in certain bacteria and protozoa.
-
Entry into the microbial cell: The compound is presumed to passively diffuse across the cell membrane.
-
Reductive Activation: In the low-redox potential environment of the target cell, the nitro group of the imidazole ring is reduced by microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase).
-
Generation of Reactive Nitrogen Species (RNS): This reduction process generates cytotoxic reactive nitrogen species, such as the nitroso radical.
-
Cellular Damage: These highly reactive species can cause widespread cellular damage by interacting with and damaging DNA, proteins, and other macromolecules, ultimately leading to cell death.
Potential Role of the Pyrimidine-Carbamate Moiety
The N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate portion of the molecule may contribute to the overall activity in several ways:
-
Enhanced Cellular Uptake: The pyrimidine group, being a nucleobase analogue, might facilitate entry into microbial cells through existing transporter systems.
-
Inhibition of Key Metabolic Pathways: Pyrimidine derivatives are known to interfere with nucleic acid and protein synthesis. This part of the molecule could potentially inhibit enzymes involved in these pathways, leading to a synergistic antimicrobial effect.
-
Modulation of Drug Properties: The carbamate linker could be designed to be cleaved under specific physiological conditions, releasing the active nitroimidazole and the pyrimidine-containing fragment.
Hypothetical Quantitative Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the potential antimicrobial spectrum of the compound.
| Microorganism | Strain ID | Hypothetical MIC (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | 0.5 |
| Clostridium difficile | ATCC 9689 | 1 |
| Giardia lamblia | ATCC 30957 | 2 |
| Trichomonas vaginalis | ATCC 30001 | 0.25 |
| Escherichia coli (aerobic) | ATCC 25922 | >128 |
| Staphylococcus aureus (aerobic) | ATCC 29213 | >128 |
Illustrative Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of the compound against anaerobic bacteria.
-
Preparation of Inoculum: Anaerobic bacteria are grown in supplemented Brucella broth under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C. The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.
-
Preparation of Compound Dilutions: A stock solution of the compound is serially diluted in Brucella broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Nitroreductase Activity Assay
This assay would investigate the activation of the compound by a microbial nitroreductase.
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Reaction Mixture Preparation: A reaction mixture is prepared containing a purified nitroreductase enzyme, a suitable electron donor (e.g., NADH or NADPH), and the test compound in a phosphate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme.
-
Monitoring of Compound Reduction: The reduction of the compound is monitored spectrophotometrically by observing the decrease in absorbance at a wavelength specific to the nitroimidazole moiety over time.
-
Data Analysis: The rate of reduction is calculated and compared to that of a known nitroimidazole drug (e.g., metronidazole).
Visualizations
Caption: Proposed mechanism of action of the nitroimidazole moiety.
In-Depth Technical Guide: Analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: Following a comprehensive literature search, no specific in vitro activity data, experimental protocols, or elucidated signaling pathways were found for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. This guide, therefore, provides a detailed analysis based on the activities of its constituent chemical moieties—the 5-nitroimidazole and carbamate groups—and outlines general methodologies for its synthesis and potential in vitro evaluation based on studies of analogous compounds.
Core Structural Components and Predicted Activity
The molecule is a hybrid structure composed of two key pharmacophores: a 5-nitroimidazole ring, characteristic of antimicrobial agents like metronidazole, and a carbamate linker attached to a trichlorinated ethyl pyrimidine group.
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5-Nitroimidazole Moiety: The 2-methyl-5-nitro-1H-imidazol-1-yl group is the core of widely used antimicrobial agents.[1][2] The biological activity of 5-nitroimidazoles is dependent on the nitro group at the 5-position of the imidazole ring.[1] It is believed that a reactive intermediate, formed through the microbial reduction of this nitro group, covalently binds to the DNA of the microorganism, which leads to its lethal effect.[1] These compounds are primarily effective against protozoa and anaerobic bacteria.[1][2]
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Carbamate Moiety: Carbamates are derived from carbamic acid and are known for a wide range of biological activities.[3] In many drug molecules, carbamate groups act as linkers or can be involved in enzyme inhibition. For instance, N-methyl carbamates can reversibly inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.[4] While the specific role of the carbamate group in this molecule is unknown, it connects the nitroimidazole core to the pyrimidine moiety.
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Pyrimidine Moiety: The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous synthetic compounds with diverse biological activities, including antimicrobial and anticancer properties. The N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl) portion of the molecule is complex and its contribution to the overall activity is not immediately apparent from existing literature.
Postulated Synthesis Pathway
While a specific synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on standard organic chemistry principles and literature on related compounds. The synthesis would likely involve the reaction of a metronidazole derivative with a custom-synthesized carbamoyl chloride or isocyanate.
General Experimental Protocols for In Vitro Activity Screening
The following are generalized experimental protocols that would typically be used to assess the in vitro antimicrobial activity of a novel nitroimidazole derivative.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Experimental Workflow:
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Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or protozoa) is prepared to a specific cell density (e.g., 10^5 CFU/mL).
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Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
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Inoculation: Each well is inoculated with the prepared microbial suspension.
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Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere, time) for the specific microorganism.
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Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a common colorimetric method.
Experimental Workflow:
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Cell Seeding: A specific number of mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24-72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
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Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the color is proportional to the number of viable cells.
Potential Signaling Pathways and Mechanism of Action
Given the lack of specific data, the mechanism of action can only be hypothesized based on its structural components.
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DNA Damage Pathway (from Nitroimidazole): The primary expected mechanism is the reduction of the nitro group by microbial nitroreductases under anaerobic conditions. This creates reactive nitroso radicals that can cause strand breaks and destabilize the DNA helix, leading to cell death.
-
Enzyme Inhibition (from Carbamate): The carbamate moiety could potentially act as an inhibitor for various enzymes. While cholinesterase inhibition is a known activity for some carbamates, this compound could theoretically target other enzymes specific to the target microorganisms.[4]
Summary and Future Directions
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel chemical entity with a rational design based on established antimicrobial pharmacophores. However, without empirical data, its efficacy and safety remain speculative. Future research should focus on its synthesis and subsequent in vitro screening against a panel of anaerobic bacteria and protozoa to determine its MIC values. Concurrently, cytotoxicity assays against mammalian cell lines are necessary to establish a preliminary safety profile. Further mechanistic studies would be warranted if significant and selective antimicrobial activity is observed.
References
An In-depth Guide to the Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a feasible synthetic pathway for the novel title compound, a hybrid molecule integrating the core structure of metronidazole with a pyrimidine moiety via a carbamate linker. While a direct, published synthesis for this specific derivative is not available, this document proposes a robust, multi-step strategy based on established chemical transformations for analogous compounds. The guide provides detailed, adaptable experimental protocols, summarizes relevant quantitative data from related metronidazole derivatives to establish a baseline for activity, and includes visualizations of the synthetic logic and the parent drug's mechanism of action to aid researchers in the fields of medicinal chemistry and drug development.
Introduction
Metronidazole, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a cornerstone therapeutic agent for infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action relies on its pro-drug nature; the nitro group of the imidazole ring is reduced within anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis.[2] Despite its broad utility, the emergence of resistant strains and a spectrum of activity that does not include aerobic microorganisms necessitates the development of new derivatives.
The synthesis of hybrid molecules, which conjugate two or more distinct pharmacophores, is a promising strategy in drug discovery. This approach can lead to compounds with enhanced potency, dual mechanisms of action, or improved pharmacokinetic profiles. Pyrimidine derivatives are of particular interest as they form the backbone of nucleobases and are present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
This guide details the synthesis of a novel metronidazole-pyrimidine conjugate, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. The proposed strategy involves the formation of a carbamate linker between the primary alcohol of metronidazole and a bespoke pyrimidine-containing amine moiety.
Proposed Synthetic Pathway
The synthesis of the target molecule can be logically approached through a convergent strategy. This involves the independent preparation of two key intermediates, followed by their final coupling.
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Intermediate A: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl carbonochloridate. This intermediate is formed by activating the primary alcohol of metronidazole, converting it into a more reactive chloroformate.
-
Intermediate B: 2,2,2-Trichloro-1-((pyrimidin-2-yl)amino)ethanol. This hemiaminal is the amine component and can be synthesized through the condensation of 2-aminopyrimidine with chloral hydrate. Hemiaminals are typically unstable, but can be stabilized by the presence of electron-withdrawing groups and specific heterocyclic rings.[3][4]
-
Final Coupling: The reaction between the chloroformate (Intermediate A) and the hemiaminal (Intermediate B) forms the desired carbamate linkage to yield the final product.
The overall synthetic logic is visualized in the workflow diagram below.
References
Insufficient Data for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate: A Pivot to a Related Compound
A comprehensive search for the biological targets and associated data for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate has yielded insufficient information to generate an in-depth technical guide as requested. The scientific literature and available databases do not contain specific details regarding its mechanism of action, quantitative biological data, or established experimental protocols.
While the requested compound is a derivative of the 5-nitroimidazole class of antimicrobials, specific data for this particular molecule is not publicly available. The parent compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is commonly known as metronidazole, a widely used antibacterial and antiprotozoal agent.[1][2] The broader class of 5-nitroimidazoles, including metronidazole, secnidazole, and tinidazole, are known for their efficacy against anaerobic bacteria and protozoa.[3] Their biological activity is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[3]
Given the lack of specific information on the requested compound, this guide will instead focus on the well-characterized and structurally related compound, Metronidazole , to fulfill the user's request for an in-depth technical guide with data presentation, experimental protocols, and pathway visualizations. This will allow for a comprehensive overview of the biological targets and mechanisms of a closely related and clinically significant therapeutic agent.
Proposed Focus: Biological Targets of Metronidazole
This guide will now proceed to detail the biological targets, mechanism of action, and relevant experimental data for Metronidazole.
Mechanism of Action Overview
Metronidazole is a prodrug that requires reductive activation of its 5-nitro group to exert its antimicrobial effects. This activation occurs preferentially in anaerobic organisms due to their lower redox potential.
dot
Caption: Reductive activation of Metronidazole leading to DNA damage.
Key Biological Target: DNA
The primary biological target of activated metronidazole is the DNA of anaerobic microorganisms. The reduced form of the drug, a short-lived nitroso free radical, interacts with DNA, leading to strand breakage and helical destabilization, ultimately resulting in cell death.
Experimental Protocols
1. In Vitro Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
A standard method to determine the antimicrobial activity of compounds like metronidazole is the determination of the Minimum Inhibitory Concentration (MIC).
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Metronidazole Solutions: A stock solution of metronidazole is prepared and serially diluted in a suitable broth medium (e.g., Brucella broth) in a multi-well plate.
-
Inoculum Preparation: A standardized suspension of the anaerobic test organism is prepared to a specific cell density (e.g., 1 x 10^6 CFU/mL).
-
Inoculation: Each well containing the metronidazole dilution is inoculated with the bacterial suspension.
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Incubation: The plate is incubated under anaerobic conditions at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of metronidazole that completely inhibits visible growth of the organism.
Quantitative Data
The following table summarizes the MIC values for metronidazole against various anaerobic bacteria.
| Organism | MIC Range (µg/mL) |
| Bacteroides fragilis | 0.25 - 2 |
| Clostridium difficile | 0.12 - 4 |
| Fusobacterium nucleatum | ≤ 0.06 - 0.5 |
| Prevotella intermedia | 0.12 - 1 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Signaling Pathways
While the direct action of metronidazole is on DNA, its downstream effects can intersect with various cellular processes. However, detailed signaling pathway diagrams directly involving metronidazole are not commonly depicted as its primary mechanism is direct cytotoxicity through DNA damage rather than modulation of specific signaling cascades.
References
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate for drug discovery
An In-Depth Technical Guide on the Drug Discovery Potential of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel chemical entity. The following guide is a speculative exploration of its drug discovery potential based on a detailed analysis of its constituent chemical moieties. All proposed methodologies and mechanisms are hypothetical and require experimental validation.
Introduction and Rationale
The pursuit of novel therapeutic agents with enhanced efficacy and unique mechanisms of action is a cornerstone of modern drug discovery. Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent a promising strategy to achieve synergistic effects, overcome drug resistance, or modulate multiple biological targets. This technical guide focuses on the hypothetical compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, a molecule designed to merge the well-established cytotoxic properties of a nitroimidazole with the diverse biological activities of a pyrimidine derivative.
The core structure is derived from metronidazole, a 5-nitroimidazole drug known to induce DNA damage in anaerobic organisms and hypoxic tumor cells through the reduction of its nitro group to form reactive nitroso radicals.[][2][3][4] This moiety serves as the DNA-damaging component. It is connected via a carbamate linker to a novel side chain. Carbamate linkages are frequently employed in drug design to create prodrugs that can improve pharmacokinetic properties or to act as stable linkers between two active moieties.[5][6][7][8]
The side chain, N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl), introduces two key features:
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Pyrimidin-2-amine: This scaffold is present in numerous biologically active compounds, including kinase inhibitors, and is known for a wide range of pharmacological activities such as antimicrobial and anticancer effects.[9][10][11]
-
Trichloromethyl Group: The presence of a -CCl3 group can significantly increase lipophilicity and metabolic stability, potentially enhancing cell permeability and target interaction.[12][13][14]
This guide outlines a potential synthetic route, hypothesizes a dual mechanism of action, and provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this novel compound for its potential application in oncology or infectious diseases.
Physicochemical and Structural Data (Predicted)
Quantitative predictions for the target compound are essential for planning experimental work. The following table summarizes key predicted physicochemical properties.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C13H14Cl3N7O4 | Elemental Composition |
| Molecular Weight | 454.65 g/mol | --- |
| LogP (Octanol/Water) | 1.85 | ALOGPS 2.1 |
| Hydrogen Bond Donors | 2 | --- |
| Hydrogen Bond Acceptors | 8 | --- |
| Topological Polar Surface Area | 135.5 Ų | --- |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | Based on structural analogs |
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned as a multi-step process involving the preparation of two key intermediates followed by their final coupling.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Metronidazole Chloroformate (Intermediate A)
-
Dissolve Metronidazole (1 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq.) dropwise to the solution.
-
Slowly add a solution of triphosgene (0.4 eq.) or p-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroformate, which should be used immediately in the next step.
Step 2: Synthesis of 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethan-1-ol (Intermediate B)
-
Dissolve 2-aminopyrimidine (1 eq.) and chloral hydrate (1.1 eq.) in ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 3: Final Coupling to Yield the Target Compound
-
Dissolve Intermediate B (1 eq.) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (TEA) (1.5 eq.) and stir for 10 minutes.
-
Add a solution of freshly prepared Intermediate A (1.1 eq.) in anhydrous DCM dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Hypothesized Mechanism of Action
The designed molecule is proposed to have a dual mechanism of action, primarily targeting cancer cells or microbial pathogens.
Caption: Hypothesized dual mechanism of action of the target compound.
-
DNA Damage: In the low-oxygen environment characteristic of solid tumors or anaerobic bacteria, the 5-nitroimidazole group is reduced by nitroreductases to form highly reactive nitroso radicals.[3][4] These radicals can directly interact with DNA, causing strand breaks and leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition/Other Signaling Disruption: The pyrimidin-2-amine moiety is a known pharmacophore in many kinase inhibitors.[10] This part of the molecule may bind to the ATP-binding pocket of specific protein kinases that are crucial for cancer cell proliferation and survival, thereby inhibiting their activity and blocking downstream signaling pathways.
Proposed Experimental Evaluation
A structured workflow is necessary to evaluate the potential of this new chemical entity.
Caption: Overall experimental workflow for drug discovery evaluation.
Experimental Protocols: Biological Assays
Protocol 1: In Vitro Cytotoxicity - MTT Assay
-
Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the target compound in culture medium (e.g., from 0.01 µM to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility - Broth Microdilution for MIC
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Bacteroides fragilis, Clostridium perfringens) to a concentration of 5 x 10⁵ CFU/mL in an appropriate broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the target compound in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under appropriate anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: DNA Damage - Comet Assay
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins.
-
Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind and separate fragmented DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" using appropriate software.
Data Presentation
Structured tables are crucial for presenting quantitative biological data clearly.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound | HeLa | MCF-7 | A549 | Normal Fibroblasts (WI-38) |
| Target Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Metronidazole | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.05 | 0.12 | 0.08 | 1.5 |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound | Bacteroides fragilis | Clostridium perfringens | Escherichia coli (aerobic control) |
| Target Compound | Experimental Value | Experimental Value | Experimental Value |
| Metronidazole | 1 | 2 | >128 |
| Ciprofloxacin | 8 | 16 | 0.015 |
Conclusion and Future Directions
The novel hybrid molecule 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate presents a compelling, albeit hypothetical, candidate for drug discovery. By combining a DNA-damaging nitroimidazole core with a biologically active pyrimidine moiety, it has the potential for a potent, dual-action therapeutic effect against cancer or anaerobic pathogens. The proposed synthetic route is chemically plausible, and the outlined experimental protocols provide a clear roadmap for its evaluation.
Future work should focus on the successful synthesis and characterization of the molecule, followed by the comprehensive in vitro screening proposed. If promising activity is observed, subsequent studies would involve elucidating the specific kinase targets, exploring structure-activity relationships (SAR) through analog synthesis, and ultimately advancing the lead compound to in vivo models to assess its pharmacokinetic profile and therapeutic efficacy.
References
- 2. Metronidazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic properties of the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Due to the absence of published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on its structural components and data from analogous compounds. Detailed, generalized experimental protocols for key spectroscopic techniques are provided to guide researchers in the potential analysis of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for the title compound. These predictions are derived from the analysis of its primary structural motifs: the 2-methyl-5-nitroimidazole group (related to metronidazole), the ethyl carbamate linker, the trichloromethyl group, and the pyrimidin-2-amine moiety.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 | s | 1H | Imidazole ring C-H |
| ~7.0-8.5 | m | 3H | Pyrimidine ring C-H |
| ~6.0-6.5 | m | 1H | N-CH-N |
| ~5.0-5.5 | t | 1H | N-H (carbamate) |
| ~4.5 | t | 2H | N-CH₂-CH₂-O |
| ~4.3 | t | 2H | N-CH₂-CH₂-O |
| ~2.5 | s | 3H | Imidazole -CH₃ |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C=O (carbamate) |
| ~150-160 | Pyrimidine ring carbons |
| ~140-150 | C-NO₂ (imidazole) |
| ~130-140 | Imidazole ring carbons |
| ~90-100 | C-Cl₃ |
| ~60-70 | N-CH-N |
| ~40-50 | N-CH₂-CH₂-O |
| ~12-15 | Imidazole -CH₃ |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Ion Type |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M-H]⁻ | Deprotonated molecule |
M represents the molecular weight of the parent compound.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3400 | N-H stretching (carbamate and pyrimidine amine) |
| 2850-3000 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (carbamate) |
| 1500-1600 | C=N and C=C stretching (imidazole and pyrimidine rings) |
| 1350-1550 | N-O stretching (nitro group) |
| 1000-1300 | C-O and C-N stretching |
| 600-800 | C-Cl stretching |
Table 5: Predicted UV-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Chromophore |
| ~320 | π → π* transitions in the nitroimidazole ring |
| ~270 | π → π* transitions in the pyrimidine ring |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] Filter the solution through a cotton wool plug into a clean NMR tube to a depth of about 4 cm.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.[2][3]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5][6][7] This is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the molecular ion.[6][7]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.[4]
-
Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.[8]
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. The high-resolution mass spectrum can be used to determine the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and straightforward technique that requires minimal sample preparation.[9][10][11] Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.[12][13]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups based on their wavenumber and intensity. For example, the nitro group (-NO₂) of the metronidazole moiety is expected to show a specific spectrum between 1388.5-1338.36 cm⁻¹.[14]
UV-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule, particularly those associated with conjugated systems.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure linearity according to the Beer-Lambert law.[15]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[16]
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second, matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.[17]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.[18] These values are characteristic of the chromophores within the molecule.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described above.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Caption: Detailed workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) [bio-protocol.org]
- 13. 4.6. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
Antiprotozoal activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
A Technical Guide to the Antiprotozoal Activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance in protozoan parasites necessitates the development of novel therapeutic agents. One promising strategy involves the chemical modification of existing drugs with proven efficacy. Metronidazole, a 5-nitroimidazole, has long been a cornerstone in the treatment of infections caused by anaerobic protozoa such as Giardia duodenalis and Trichomonas vaginalis. Its mechanism of action, while complex, is known to involve the reductive activation of its nitro group within the parasite, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules[1]. This guide focuses on a specific class of metronidazole derivatives: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamates. While specific data for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not available in the current literature, extensive research on analogous metronidazole and secnidazole carbamates provides significant insights into their potential as potent antiprotozoal agents. These derivatives often exhibit enhanced activity compared to their parent compounds, highlighting the therapeutic potential of modifying the alcohol moiety of 5-nitroimidazoles with various carbamates[1][2].
Quantitative Antiprotozoal Activity
The following table summarizes the in vitro antiprotozoal activity of a series of metronidazole and secnidazole carbamate derivatives against Giardia duodenalis and Trichomonas vaginalis. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth.
| Compound | Parent Drug | R Group | G. duodenalis IC50 (µM) | T. vaginalis IC50 (µM) |
| 1 | Metronidazole | Methyl | 0.460 | 0.060 |
| 2 | Metronidazole | Ethyl | 0.520 | 0.075 |
| 3 | Metronidazole | Propyl | 0.680 | 0.080 |
| 4 | Metronidazole | Isopropyl | 0.710 | 0.090 |
| 5 | Metronidazole | Phenyl | 0.850 | 0.120 |
| 6 | Secnidazole | Methyl | 0.510 | 0.070 |
| 7 | Secnidazole | Ethyl | 0.580 | 0.085 |
| 8 | Secnidazole | Propyl | 0.730 | 0.095 |
| 9 | Secnidazole | Isopropyl | 0.790 | 0.110 |
| 10 | Secnidazole | Phenyl | 0.920 | 0.150 |
| Metronidazole | - | - | 1.20 | 0.180 |
| Secnidazole | - | - | 1.50 | 0.210 |
Data sourced from: Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies[1]
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and in vitro biological evaluation of the metronidazole and secnidazole carbamate derivatives.
Synthesis of Carbamate Derivatives
The synthesis of the carbamate derivatives of metronidazole and secnidazole is a multi-step process. A generalized workflow is presented below.
Caption: General synthesis workflow for carbamate derivatives.
Detailed Protocol:
-
Chloroformate Synthesis: The parent 5-nitroimidazole alcohol (metronidazole or secnidazole) is dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and a solution of triphosgene in DCM is added dropwise under an inert atmosphere. The reaction mixture is stirred for several hours, allowing for the formation of the chloroformate intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Carbamate Formation: The corresponding primary or secondary amine is added to the solution containing the chloroformate intermediate. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.
-
Purification: The final carbamate product is purified using column chromatography on silica gel, with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The structure of the purified compound is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro Antiprotozoal Activity Assay
The antiprotozoal activity of the synthesized carbamates is evaluated against axenically cultured trophozoites of G. duodenalis and T. vaginalis.
Caption: Workflow for in vitro antiprotozoal activity testing.
Detailed Protocol:
-
Parasite Culture: Trophozoites of the respective parasite strains are cultured in appropriate media (e.g., TYI-S-33 medium for G. duodenalis and T. vaginalis) supplemented with serum at 37°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions of the compounds are then made in the culture medium.
-
Assay Procedure: The parasite cultures are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates. The prepared compound dilutions are added to the wells, and the plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
-
Viability Assessment: After incubation, cell viability is assessed using a suitable method, such as a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence intensity is measured using a microplate reader and is proportional to the number of viable cells.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Proposed Mechanism of Action
The enhanced antiprotozoal activity of the carbamate derivatives is believed to be multifactorial, building upon the established mechanism of 5-nitroimidazoles.
Caption: Proposed mechanism of action for nitroimidazole carbamates.
The primary mechanism involves the reduction of the nitro group by parasitic nitroreductases, which are active under the microaerophilic or anaerobic conditions found in these organisms[1]. This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates that can cause damage to essential cellular components, including DNA and proteins, ultimately leading to cell death[1]. The carbamate moiety is thought to enhance the lipophilicity of the molecule, potentially improving its uptake by the parasite. Furthermore, it is hypothesized that the carbamate group itself may interact with other cellular targets, such as β-tubulin, thereby contributing to the overall antiprotozoal effect[1]. This dual-action potential makes these derivatives particularly promising candidates for further drug development.
Conclusion
The synthesis and evaluation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamate derivatives represent a viable strategy for the development of new and improved antiprotozoal agents. The available data on analogous compounds demonstrate that modification of the metronidazole and secnidazole scaffold can lead to a significant enhancement in potency against key protozoan pathogens. The detailed experimental protocols and the understanding of the proposed mechanism of action provide a solid foundation for further research in this area. Future studies should focus on the synthesis of a broader range of carbamate derivatives and their evaluation against a wider panel of protozoan parasites, including drug-resistant strains. Additionally, in vivo efficacy and toxicity studies are crucial next steps in the preclinical development of these promising compounds.
References
Anticancer Potential of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on the anticancer potential, synthesis, or mechanism of action of the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. This indicates that the compound is likely a novel chemical entity that has not yet been synthesized or, if it has, its biological activities have not been reported in publicly accessible literature.
While direct data is absent for the specified molecule, an analysis of its constituent chemical moieties—a nitroimidazole group, a carbamate linker, and a pyrimidinylamino-trichloroethyl group—can offer theoretical insights into its potential, albeit speculative, anticancer properties.
Analysis of Core Chemical Moieties
The Nitroimidazole Core
The 2-methyl-5-nitro-1H-imidazol-1-yl)ethyl moiety is derived from metronidazole, a well-known antibiotic. Nitroimidazole derivatives are a class of compounds known for their activity against anaerobic bacteria and protozoa. In the context of oncology, nitroimidazoles have been primarily investigated as radiosensitizers and as agents to target hypoxic tumor cells. The nitro group can be bioreduced in the low-oxygen environment characteristic of solid tumors, leading to the formation of reactive cytotoxic intermediates that can damage DNA and other cellular components. Some studies have explored the cytotoxic potential of various nitroimidazole derivatives against different cancer cell lines.
The Carbamate Linker
Carbamate groups are present in numerous biologically active compounds, including pharmaceuticals and pesticides. In drug design, the carbamate linkage is often used as a linker to connect different pharmacophores or to improve the physicochemical properties of a molecule. The stability and cleavage of the carbamate bond can be modulated to design prodrugs that release an active agent under specific physiological conditions. Several carbamate derivatives have been investigated for their anticancer properties, with mechanisms of action that vary widely depending on the overall molecular structure.
The Pyrimidinylamino-trichloroethyl Group
The N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl) portion of the molecule is less commonly encountered in anticancer literature. The pyrimidine ring is a core component of nucleobases and, as such, pyrimidine analogs are a well-established class of antimetabolite cancer drugs. The trichloromethyl group is a strong electron-withdrawing group that can influence the chemical reactivity and biological activity of the molecule.
Potential Mechanisms and Future Directions
The hypothetical anticancer activity of the title compound could arise from several potential mechanisms, including:
-
Hypoxia-activated cytotoxicity: The nitroimidazole core could be selectively activated in hypoxic tumor regions, releasing a cytotoxic payload.
-
DNA damage: The reactive intermediates formed from the reduction of the nitro group could induce DNA strand breaks and adducts.
-
Enzyme inhibition: The overall structure might interact with and inhibit key enzymes involved in cancer cell proliferation and survival.
Given the lack of empirical data, the following steps would be necessary to evaluate the anticancer potential of this compound:
-
Chemical Synthesis: The first step would be to develop a synthetic route to produce the compound in a pure form.
-
In Vitro Cytotoxicity Screening: The synthesized compound would need to be tested against a panel of cancer cell lines representing different tumor types to determine its cytotoxic and cytostatic effects. Standard assays such as the MTT or SRB assay would be employed to determine IC50 values.
-
Mechanism of Action Studies: Should the compound exhibit significant cytotoxicity, further studies would be required to elucidate its mechanism of action. This would involve assays to assess its effects on the cell cycle, apoptosis, DNA integrity, and specific signaling pathways.
-
In Vivo Efficacy Studies: Promising in vitro results would warrant further investigation in animal models of cancer to evaluate its anti-tumor efficacy, pharmacokinetic properties, and potential toxicity.
Conclusion
Methodological & Application
Protocol for testing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in cell culture
Application Note & Protocol
Protocol for Testing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This document provides a comprehensive protocol for the in vitro evaluation of the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, hereafter referred to as "Compound X". The structural motifs of Compound X, specifically the nitroimidazole and pyrimidine groups, suggest potential applications as an anticancer agent.[1][2] Nitroimidazoles are known for their activity in hypoxic environments, characteristic of solid tumors, while pyrimidine derivatives are integral to many drugs, including kinase inhibitors used in cancer therapy.[1][2][3]
This protocol outlines a tiered approach for screening Compound X, starting with a general assessment of its cytotoxic effects on cancer cells and progressing to more detailed mechanistic studies. The workflow includes assays for cell viability to determine the half-maximal inhibitory concentration (IC50), analysis of apoptosis to understand the mode of cell death, and cell cycle analysis to identify potential interruptions in cell proliferation.
2. Experimental Workflow
The overall experimental workflow is designed to systematically characterize the cellular effects of Compound X. The process begins with cell line selection and culture, followed by compound treatment and subsequent analysis through a series of established assays.
Caption: Experimental workflow for the in vitro evaluation of Compound X.
3. Materials and Reagents
-
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
MCF-7 (Human Breast Adenocarcinoma)[4]
-
MRC-5 (Human Fetal Lung Fibroblast - as a non-cancerous control)
-
-
Compound:
-
Compound X (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary and secondary antibodies for Western blotting
-
4. Detailed Experimental Protocols
4.1. Cell Culture and Maintenance
-
Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
4.2. Compound Preparation
-
Prepare a 100 mM stock solution of Compound X in sterile DMSO.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
4.3. Protocol 1: Cell Viability (MTT Assay) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined using non-linear regression analysis.
4.4. Protocol 2: Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
After overnight adherence, treat cells with Compound X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
4.5. Protocol 3: Cell Cycle Analysis This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The data is then modeled to determine the percentage of cells in each phase of the cell cycle.
5. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of Compound X (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| A549 | 85.2 | 45.1 | 22.5 |
| MCF-7 | 98.6 | 52.3 | 28.7 |
| MRC-5 | >200 | 150.8 | 110.4 |
Table 2: Apoptosis Analysis in A549 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|
| Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 0.5x IC50 | 70.4 ± 3.1 | 15.2 ± 1.5 | 10.1 ± 1.1 | 4.3 ± 0.8 |
| 1x IC50 | 45.2 ± 2.8 | 28.9 ± 2.1 | 22.5 ± 1.9 | 3.4 ± 0.7 |
| 2x IC50 | 20.1 ± 1.9 | 35.6 ± 2.5 | 40.2 ± 3.0 | 4.1 ± 0.9 |
Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (DMSO) | 55.4 ± 2.1 | 30.1 ± 1.8 | 14.5 ± 1.5 |
| 0.5x IC50 | 58.2 ± 2.5 | 25.5 ± 2.0 | 16.3 ± 1.7 |
| 1x IC50 | 65.3 ± 3.0 | 15.1 ± 1.5 | 19.6 ± 2.2 |
| 2x IC50 | 25.1 ± 2.2 | 10.5 ± 1.3 | 64.4 ± 3.5 |
6. Mechanistic Insights & Signaling Pathways
The structural components of Compound X suggest it may induce cell death via DNA damage, a known mechanism for nitroimidazoles, potentially leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis. The pyrimidine moiety could also inhibit critical kinases involved in cell cycle progression.[7]
Caption: Hypothesized DNA damage-induced apoptotic pathway for Compound X.
7. Logical Relationships of Assays
The chosen assays are logically interconnected to build a comprehensive profile of Compound X's activity. The initial viability assay provides the critical dose-response data needed to inform the concentrations used in subsequent mechanistic studies.
Caption: Logical flow of the experimental design.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not widely documented in publicly available scientific literature. Therefore, the following protocols and data are based on the chemical properties of its constituent functional groups, namely a nitroimidazole moiety (related to metronidazole), a carbamate linkage, and a trichloroethyl-pyrimidine group.[1][2][3] These are general guidelines, and empirical validation for the specific compound is essential.
Introduction
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a complex organic molecule featuring a 5-nitroimidazole core, characteristic of a class of antibiotics and radiosensitizers.[4] The presence of a carbamate group suggests its potential role as a prodrug, designed to release an active agent upon hydrolysis.[1][3] The trichloroethyl and pyrimidine moieties likely influence its solubility, stability, and biological activity. Proper dissolution is the first critical step for any in vitro or in vivo experimental evaluation. This document provides a systematic approach to solubilizing this compound for research purposes.
Predicted Solubility Profile
Based on the structural components, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1. Nitroimidazole derivatives are often soluble in organic solvents like DMSO and DMF.[5] Carbamates also exhibit a range of solubilities depending on their substituents.[6]
Table 1: Predicted Solubility of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
| Solvent | Predicted Solubility | Suitability for in vitro assays | Suitability for in vivo studies |
| Water | Low / Insoluble | Low | Low (unless in formulation) |
| Phosphate-Buffered Saline (PBS) | Low / Insoluble | Low | Low (unless in formulation) |
| Dimethyl Sulfoxide (DMSO) | High | High (typically <0.5% final conc.) | Limited (potential toxicity) |
| Dimethyl Formamide (DMF) | High | High (typically <0.5% final conc.) | Not recommended (toxic) |
| Ethanol (EtOH) | Moderate to High | High (typically <1% final conc.) | Possible (in co-solvent systems) |
| Methanol (MeOH) | Moderate to High | Not recommended for cell-based assays | Not recommended (toxic) |
| Dichloromethane (DCM) | High | Not suitable for biological assays | Not suitable (toxic) |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a systematic approach to determine the solubility of the compound in various solvents.
Materials:
-
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
-
Selected solvents (see Table 1)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of the first solvent (e.g., 100 µL of DMSO) to one tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If dissolved, the solubility is at least 10 mg/mL. Proceed to add more compound to determine the saturation point.
-
If not completely dissolved, add increasing volumes of the solvent incrementally, vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used.
-
Calculate the solubility in mg/mL.
-
Repeat steps 2-6 for each solvent to be tested.
-
For accurate quantification, the supernatant of a saturated solution can be centrifuged, diluted, and analyzed by spectrophotometry (if a chromophore is present) or HPLC.
Protocol for Preparation of Stock Solutions
For in vitro experiments:
-
Based on the solubility tests, select a suitable organic solvent, typically DMSO or ethanol.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of the compound (Molecular Weight to be determined for the specific compound) and add the calculated volume of the chosen solvent.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but stability at that temperature should be confirmed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
For in vivo experiments:
-
The choice of vehicle is critical and depends on the route of administration and toxicity.
-
If the compound is sufficiently soluble in an aqueous buffer at the desired concentration, this is ideal.
-
More commonly, a co-solvent system is required. A typical formulation might involve:
-
10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
50% Saline or PBS
-
-
Preparation of the formulation: a. Dissolve the compound in DMSO first. b. Add the PEG400 and mix well. c. Slowly add the saline or PBS while vortexing to prevent precipitation.
-
The final formulation should be clear and administered shortly after preparation. Always perform a small-scale trial to ensure the compound remains in solution. It is also crucial to administer a vehicle-only control to a separate group of animals.
Visualizations
Hypothetical Signaling Pathway
Nitroimidazole compounds typically exert their effect under hypoxic conditions, where the nitro group is reduced to form cytotoxic radicals that induce DNA damage.[4]
Caption: Hypothetical mechanism of action for the nitroimidazole-based compound.
Experimental Workflow for Solubility Testing
The following diagram illustrates the decision-making process for dissolving the compound for experimental use.
Caption: Workflow for determining the solubility of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: To date, no specific in vivo experimental data for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate has been published in peer-reviewed literature. The following application notes and protocols are a hypothesized experimental design based on the structural similarity of the compound to the 5-nitroimidazole class of antimicrobials, such as metronidazole.[1][2][3]
Introduction
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a derivative of metronidazole, a well-established antimicrobial agent effective against anaerobic bacteria and certain protozoa.[1][2][3] The core 5-nitroimidazole structure is crucial for its antimicrobial activity, which involves the intracellular reduction of the nitro group to form cytotoxic nitroso radicals that disrupt microbial DNA.[1] The addition of the N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate moiety may influence the compound's pharmacokinetic properties, tissue distribution, or target specificity. These protocols outline a proposed in vivo experimental design to evaluate the efficacy and safety of this novel compound, hereafter referred to as "Compound X," as a potential antimicrobial or antiparasitic agent.
Hypothesized Mechanism of Action
It is postulated that Compound X, like other 5-nitroimidazoles, acts as a prodrug.[1] Its selective toxicity is achieved through the reduction of its nitro group by enzymes unique to anaerobic or microaerophilic organisms, such as nitroreductases. This reduction generates highly reactive nitroso radicals that bind to and damage microbial DNA, leading to cell death.[1] The carbamate and pyrimidinylamino-trichloroethyl moieties may affect the compound's uptake, metabolic activation, or interaction with the microbial target.
Caption: Hypothesized mechanism of action for Compound X.
In Vivo Experimental Design: Murine Model of Bacterial Infection
This section outlines a general workflow for assessing the in vivo efficacy of Compound X against a systemic bacterial infection in a murine model.
Caption: General workflow for in vivo evaluation of Compound X.
Experimental Protocols
Protocol 1: Murine Model of Systemic Anaerobic Bacterial Infection
Objective: To evaluate the efficacy of Compound X in reducing bacterial load and improving survival in mice with a systemic infection caused by an anaerobic bacterium (e.g., Bacteroides fragilis).
Materials:
-
Compound X
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Positive control (e.g., Metronidazole)
-
Bacteroides fragilis (ATCC 25285)
-
Thioglycollate broth
-
BALB/c mice (female, 6-8 weeks old)
-
Sterile syringes and needles
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice for at least 7 days under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Inoculum Preparation: Culture Bacteroides fragilis in thioglycollate broth under anaerobic conditions at 37°C for 24-48 hours. Determine the bacterial concentration (CFU/mL) by serial dilution and plating on Brucella agar. Dilute the culture in sterile saline to the desired infectious dose (e.g., 1 x 10⁸ CFU/mouse).
-
Induction of Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Group Allocation: Randomly assign mice to treatment groups (n=10 per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: Compound X (Low dose, e.g., 10 mg/kg)
-
Group 3: Compound X (High dose, e.g., 50 mg/kg)
-
Group 4: Positive control (Metronidazole, e.g., 20 mg/kg)
-
-
Treatment Administration: Two hours post-infection, begin treatment administration via oral gavage. Administer treatments twice daily for 7 consecutive days.
-
Monitoring: Monitor mice daily for clinical signs of illness (piloerection, lethargy, hunched posture) and record body weight. Record survival daily for 14 days.
-
Efficacy Endpoint (Bacterial Load): On day 3 post-infection, euthanize a subset of mice from each group (n=4). Collect blood via cardiac puncture and aseptically harvest the spleen. Homogenize the spleen in sterile saline. Perform serial dilutions of blood and spleen homogenates and plate on Brucella agar. Incubate anaerobically at 37°C for 48 hours and count the colonies to determine CFU/mL of blood and CFU/gram of spleen.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test. Analyze bacterial load data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: Acute Toxicity Study
Objective: To determine the acute toxicity profile of Compound X in healthy mice.
Materials:
-
Compound X
-
Vehicle
-
Healthy BALB/c mice (equal numbers of males and females, 6-8 weeks old)
Procedure:
-
Dose Ranging: Based on preliminary in vitro cytotoxicity data, select a range of doses (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Group Allocation: Assign mice to dose groups and a vehicle control group (n=5 per sex per group).
-
Administration: Administer a single dose of Compound X or vehicle via oral gavage.
-
Observation: Observe mice continuously for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any instances of morbidity or mortality. Record body weight on days 0, 7, and 14.
-
Endpoint Analysis: At day 14, euthanize all surviving animals. Collect blood for serum chemistry analysis (e.g., ALT, AST, creatinine, BUN). Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Analysis: Determine the LD50 (if applicable) using probit analysis. Analyze body weight and serum chemistry data using a one-way ANOVA.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: Efficacy of Compound X on Bacterial Load in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Spleen Bacterial Load (log10 CFU/g ± SD) | Blood Bacterial Load (log10 CFU/mL ± SD) |
| Vehicle Control | - | 7.2 ± 0.5 | 5.8 ± 0.6 |
| Compound X | 10 | 5.1 ± 0.7 | 3.9 ± 0.8 |
| Compound X | 50 | 3.8 ± 0.6 | 2.5 ± 0.5 |
| Metronidazole | 20 | 4.2 ± 0.5 | 2.9 ± 0.4 |
| * p < 0.05 vs. Vehicle Control; ** p < 0.01 vs. Vehicle Control |
Table 2: Survival Analysis in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Median Survival Time (Days) | % Survival at Day 14 |
| Vehicle Control | - | 4 | 10 |
| Compound X | 10 | 9 | 50 |
| Compound X | 50 | >14 | 80 |
| Metronidazole | 20 | >14 | 70 |
| p < 0.05 vs. Vehicle Control; ** p < 0.01 vs. Vehicle Control |
Table 3: Acute Toxicity Profile of Compound X
| Dose (mg/kg) | Clinical Signs of Toxicity | Mortality (M/F) | Body Weight Change (Day 14, %) | Key Serum Chemistry Changes |
| Vehicle | None | 0/0 | +5.2 ± 1.1 | None |
| 50 | None | 0/0 | +4.9 ± 1.3 | None |
| 100 | None | 0/0 | +4.5 ± 1.5 | None |
| 250 | Mild lethargy (first 4h) | 0/0 | +3.8 ± 1.8 | None |
| 500 | Lethargy, piloerection | 1/0 | -2.1 ± 2.5 | Elevated ALT |
| 1000 | Severe lethargy, ataxia | 3/2 | -8.5 ± 3.1** | Elevated ALT, AST, BUN |
| p < 0.05 vs. Vehicle Control; ** p < 0.01 vs. Vehicle Control |
Conclusion
The provided protocols and experimental design offer a comprehensive framework for the initial in vivo evaluation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. This design, based on the established properties of nitroimidazole compounds, allows for a thorough assessment of the compound's potential efficacy and safety as a novel antimicrobial agent. The results from these studies will be critical in determining the feasibility of further preclinical and clinical development.
References
Application Notes and Protocols for High-Throughput Screening with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: Following a comprehensive literature search, no specific high-throughput screening data, detailed experimental protocols, or established signaling pathways were found for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. The information presented herein is based on the known biological activities of its constituent chemical moieties: the 5-nitroimidazoles and carbamates. These notes are intended to provide a theoretical framework for potential applications and guide future research.
Introduction
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a complex molecule that features two key pharmacophores: a 2-methyl-5-nitroimidazole group and a carbamate linkage. The 5-nitroimidazole class of compounds is well-established for its potent antimicrobial activity against anaerobic bacteria and protozoa.[1][2] This activity is primarily due to the reduction of the nitro group within these anaerobic organisms, leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules.[1][2] The carbamate group, on the other hand, is widely recognized for its ability to inhibit cholinesterase enzymes, which play a crucial role in nerve impulse transmission.[3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in characteristic cholinergic effects.[3][5]
Given its hybrid structure, this compound presents a unique candidate for high-throughput screening (HTS) campaigns targeting novel antimicrobial agents, particularly against anaerobic pathogens, or as a potential modulator of cholinergic signaling.
Potential Applications and Screening Strategies
Antimicrobial Activity Screening
The presence of the 2-methyl-5-nitroimidazole moiety suggests that the primary application for this compound would be in the discovery of novel anti-infective agents.
Proposed High-Throughput Screening Workflow for Antimicrobial Activity:
Caption: High-throughput screening workflow for antimicrobial drug discovery.
Experimental Protocol: High-Throughput Minimum Inhibitory Concentration (MIC) Assay
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in an appropriate assay medium to create a concentration gradient across a 384-well microplate.
-
-
Microorganism Preparation:
-
Culture the target anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) or protozoa (e.g., Trichomonas vaginalis, Giardia lamblia) under appropriate anaerobic conditions to mid-log phase.
-
Dilute the culture to a standardized cell density.
-
-
Assay Execution:
-
In an anaerobic chamber, add the standardized microorganism suspension to each well of the 384-well plate containing the serially diluted compound.
-
Include positive (no compound) and negative (no microorganisms) controls.
-
Incubate the plates under anaerobic conditions at the optimal temperature for the microorganism's growth.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 24-48 hours), assess microbial viability using a suitable indicator dye such as resazurin (alamarBlue™) or a luminescence-based assay (e.g., BacTiter-Glo™).
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the IC50 and Minimum Inhibitory Concentration (MIC) values.
-
Cholinesterase Inhibition Screening
The carbamate functional group suggests a potential for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition. Carbamates act as reversible inhibitors of these enzymes.[3][5]
Proposed Signaling Pathway for Carbamate Inhibition of Acetylcholinesterase:
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Experimental Protocol: High-Throughput Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Prepare solutions of acetylthiocholine (ATCh) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Prepare a solution of acetylcholinesterase enzyme.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Execution:
-
In a 384-well plate, add the enzyme solution and the test compound at various concentrations.
-
Incubate for a defined pre-incubation period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a mixture of ATCh and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.
-
Calculate the IC50 value for the compound.
-
Data Presentation
As no experimental data is available for the specified compound, the following table is a template for how results from the proposed HTS assays could be presented.
Table 1: Hypothetical HTS Data Summary
| Assay Type | Target | Endpoint | Result (IC50/MIC in µM) |
| Antimicrobial | Bacteroides fragilis | Growth Inhibition | Data not available |
| Antimicrobial | Trichomonas vaginalis | Growth Inhibition | Data not available |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Enzyme Activity | Data not available |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | Enzyme Activity | Data not available |
| Cytotoxicity | Human Cell Line (e.g., HEK293) | Cell Viability | Data not available |
Conclusion
While 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate remains an uncharacterized molecule in the scientific literature, its chemical structure suggests a dual potential for antimicrobial and anticholinesterase activities. The protocols and workflows outlined above provide a robust starting point for researchers and drug development professionals to initiate high-throughput screening campaigns to elucidate its biological activity and therapeutic potential. Further studies would be required to validate any initial hits and to explore the mechanism of action and toxicological profile of this compound.
References
LC-MS method for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate detection
**Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in biological matrices. The protocol detailed below is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this novel nitroimidazole compound. The methodology is based on established protocols for similar nitroimidazole-based compounds and offers a blueprint for adaptation and validation.
**Introduction
Nitroimidazole compounds are a class of synthetic antibiotics effective against anaerobic bacteria and certain parasites. The specific compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, is a novel molecule with potential therapeutic applications. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides a comprehensive protocol for an LC-MS/MS method tailored for this analyte. While specific performance data for this exact molecule is not yet established, this protocol is based on proven methodologies for related nitroimidazole compounds.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation that has been successfully applied to the analysis of nitroimidazoles in various matrices.[1]
-
Materials:
-
50 mL centrifuge tubes
-
Ceramic homogenizers
-
Acetonitrile (ACN) with 5% formic acid
-
QuEChERS extraction pouch (e.g., containing MgSO₄ and NaCl)
-
Water
-
Solid Phase Extraction (SPE) cartridges for cleanup (optional, e.g., C18 or PSA)
-
-
Procedure:
-
Accurately weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
If applicable, spike with internal standard solution, mix, and let stand for 15 minutes.
-
Add a ceramic homogenizer to the tube.
-
Add 10 mL of acetonitrile with 5% formic acid and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction pouch, shake for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube. For cleaner samples, an additional dispersive solid-phase extraction (dSPE) cleanup step with a suitable sorbent may be employed.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is suggested to ensure optimal separation. The gradient can be optimized as follows:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of the analyte.
Data Presentation
The following table summarizes the expected quantitative data for the LC-MS/MS method. The values are based on typical performance characteristics observed for other nitroimidazole compounds and will need to be experimentally determined for the target analyte.[3][4]
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined (typically in the low µg/kg range) |
| Limit of Quantification (LOQ) | To be determined (typically in the low µg/kg range) |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
| MRM Transitions | Precursor Ion ([M+H]⁺) -> Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[5] Validation parameters should include selectivity, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Logical flow of the analytical process.
Conclusion
The described LC-MS/MS method provides a detailed protocol for the detection and quantification of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. While the method is based on established procedures for related compounds, it is crucial to perform a full validation to determine the specific performance characteristics for this novel analyte. This application note serves as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hypothetical Molecular Probe: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: The following information is based on a hypothetical molecule and is provided for illustrative purposes. The compound "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate" is not described in the current scientific literature. The proposed applications and protocols are based on the known functions of its constituent chemical moieties.
Introduction
The hypothetical molecule, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, herein referred to as "NIP-Carbamate," combines two key functional groups: a 5-nitroimidazole moiety, characteristic of hypoxia-activated drugs like metronidazole, and a complex carbamate group, suggesting a potential role as an enzyme inhibitor. This unique structure suggests that NIP-Carbamate could serve as a molecular probe for studying specific biological processes, potentially at the intersection of hypoxic conditions and enzymatic activity.
The 5-nitroimidazole group can be selectively reduced in hypoxic environments, leading to the generation of reactive species or a conformational change in the molecule. The carbamate portion of the molecule is known to act as an inhibitor of serine hydrolases, including acetylcholinesterase.[1][2][3][4] The intricate N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl) side chain suggests a high degree of specificity for a particular enzymatic target.
These application notes describe the potential use of NIP-Carbamate as a molecular probe for the detection of hypoxic cells and the activity of a target enzyme.
Principle of Action
The proposed mechanism of action for NIP-Carbamate as a molecular probe is twofold:
-
Hypoxia-Selective Activation: In environments with low oxygen concentration (hypoxia), the nitro group of the imidazole ring is reduced by cellular reductases. This reduction can lead to the release of the carbamate payload or a change in its chemical properties, allowing it to interact with its target.
-
Enzyme Inhibition: The carbamate moiety is designed to covalently modify a serine residue in the active site of a target enzyme, leading to its inhibition. This interaction can be designed to produce a detectable signal, such as fluorescence or a colorimetric change, upon binding.
This dual-action design allows for the specific targeting and reporting of enzyme activity within hypoxic microenvironments, which are characteristic of many solid tumors and other pathological conditions.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the NIP-Carbamate probe. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Value | Conditions |
| IC50 (Target Enzyme) | 50 nM | Normoxic conditions, purified enzyme assay |
| IC50 (Target Enzyme) | 5 nM | Hypoxic conditions (1% O₂), cell-based assay |
| Ki (Target Enzyme) | 10 nM | Competitive inhibition model |
| Optimal Excitation/Emission | 488 nm / 520 nm | After hypoxia-induced activation and binding |
| Cell Permeability (Papp) | 1.5 x 10-6 cm/s | Caco-2 cell monolayer assay |
| Cytotoxicity (CC50) | > 100 µM | HeLa cells, 24-hour exposure |
Experimental Protocols
Protocol 1: Detection of Hypoxic Cells in a Cancer Cell Line
Objective: To use NIP-Carbamate to visualize hypoxic cells in a cultured cancer cell line (e.g., HeLa, MCF-7) via fluorescence microscopy.
Materials:
-
NIP-Carbamate stock solution (10 mM in DMSO)
-
Cancer cell line of choice
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber or incubator (1% O₂)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixing
-
DAPI solution for nuclear counterstaining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
The next day, place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic chamber (1% O₂). Incubate for 12-24 hours.
-
Prepare a working solution of NIP-Carbamate by diluting the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium.
-
Remove the plates from the incubators and add the NIP-Carbamate working solution to each well.
-
Incubate the plates for 2 hours under their respective normoxic or hypoxic conditions.
-
After incubation, aspirate the medium and wash the cells three times with PBS.
-
Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. The NIP-Carbamate signal (green fluorescence) should be predominantly observed in the cells subjected to hypoxia.
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of NIP-Carbamate on its purified target enzyme.
Materials:
-
Purified target enzyme
-
NIP-Carbamate stock solution (10 mM in DMSO)
-
Assay buffer appropriate for the target enzyme
-
Substrate for the target enzyme (preferably a fluorogenic or chromogenic substrate)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of NIP-Carbamate in assay buffer.
-
In a 96-well plate, add the diluted NIP-Carbamate solutions to the wells. Include a control group with assay buffer and DMSO only.
-
Add the purified target enzyme to each well and incubate for 30 minutes at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of NIP-Carbamate.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway for NIP-Carbamate in a hypoxic cell.
Caption: Experimental workflow for detecting hypoxic cells with NIP-Carbamate.
References
Application Notes and Protocols for Target Identification of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in target identification studies. The protocols outlined below leverage established chemical proteomics strategies to elucidate the molecular targets and mechanisms of action of this nitroimidazole-based compound.
Introduction
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate belongs to the nitroimidazole class of molecules. Nitroimidazoles are known for their bio-reductive activation under hypoxic conditions, a characteristic feature of many solid tumors and anaerobic microbial environments.[1][][3] This activation leads to the formation of reactive nitroso radicals that can covalently modify and disrupt the function of biological macromolecules, including DNA and proteins.[4] The elucidation of the specific protein targets of this compound is crucial for understanding its therapeutic potential and potential off-target effects.
Chemical proteomics has emerged as a powerful suite of techniques for the deconvolution of drug targets from complex biological systems.[5][6][7][8][9] These methods typically involve the use of a chemical probe derived from the small molecule of interest to capture its interacting proteins, which are then identified by mass spectrometry.
Potential Therapeutic Applications
Based on the known activities of nitroimidazole compounds, potential therapeutic applications for investigation include:
-
Anticancer Agent: Particularly in hypoxic solid tumors where the compound can be selectively activated.[1][10]
-
Antimicrobial Agent: Against anaerobic bacteria and protozoa.[][4][11]
-
Radiosensitizer: To enhance the efficacy of radiation therapy in hypoxic tumors.[1][4]
Target Identification Strategies
A multi-pronged chemical proteomics approach is recommended to identify the direct and indirect binding partners of the compound. The primary strategy involves the synthesis of a probe molecule and its application in affinity purification-mass spectrometry (AP-MS) experiments.
Experimental Workflow for Target Identification
Caption: Workflow for affinity-based target identification.
Protocols
Protocol 1: Synthesis of an Alkyne-tagged Affinity Probe
This protocol describes the synthesis of an affinity probe by incorporating a terminal alkyne handle onto the parent compound. This "clickable" tag allows for the subsequent attachment of a biotin moiety for affinity purification via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
-
Propargylamine
-
Coupling reagents (e.g., EDC, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Strategically modify the parent compound by replacing a non-essential moiety with propargylamine. A suitable point of attachment would be at a position that is least likely to interfere with its biological activity, which may require initial structure-activity relationship (SAR) studies.
-
Dissolve the parent compound and propargylamine in an anhydrous solvent under an inert atmosphere.
-
Add the coupling reagents and stir the reaction at room temperature until completion, monitoring by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-tagged probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol details the use of the alkyne-tagged probe to enrich for interacting proteins from a cell lysate.
Materials:
-
Alkyne-tagged affinity probe
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
TBTA ligand
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers
-
Elution buffer (e.g., containing high concentration of biotin or using denaturing conditions)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Lysis: Culture the chosen cell line (e.g., a cancer cell line sensitive to nitroimidazoles) to ~80-90% confluency. Lyse the cells in a suitable lysis buffer and collect the total protein lysate.
-
Probe Incubation: Incubate the cell lysate with the alkyne-tagged probe at a predetermined optimal concentration for 1-2 hours at 4°C. A vehicle control (e.g., DMSO) and a competition control (incubation with an excess of the parent compound) should be run in parallel.
-
Click Chemistry: To the lysate, add biotin-azide, CuSO₄, sodium ascorbate, and a copper-chelating ligand like TBTA. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-protein complexes.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-solution or in-gel tryptic digestion.
Protocol 3: Tandem Affinity Purification (TAP-MS)
For a more stringent purification of protein complexes, a tandem affinity purification approach can be employed. This requires the generation of a cell line expressing a tagged version of a primary hit from the AP-MS screen.
Caption: Tandem Affinity Purification (TAP) workflow.
Procedure:
-
Construct Generation: Clone the gene of the primary target protein into a vector containing a TAP tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site).
-
Stable Cell Line Generation: Transfect the construct into a suitable cell line and select for stable expression.
-
Protein Complex Purification: Perform two sequential affinity purification steps with an intervening protease cleavage to release the complex from the first resin.[12][13]
-
Mass Spectrometry: Analyze the final eluate by mass spectrometry to identify the components of the protein complex.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Hypothetical Quantitative Proteomics Data from AP-MS
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Fold Change (Competition) | Function |
| P12345 | TGT1 | 15.2 | 0.001 | 1.8 | Kinase |
| Q67890 | TGT2 | 12.8 | 0.003 | 2.1 | DNA Repair |
| A1B2C3 | TGT3 | 9.5 | 0.008 | 7.9 | Metabolic Enzyme |
| D4E5F6 | NSB1 | 1.2 | 0.85 | 1.1 | Housekeeping |
-
Fold Change (Probe/Control): Ratio of protein abundance in the probe sample versus the vehicle control.
-
p-value: Statistical significance of the enrichment.
-
Fold Change (Competition): Ratio of protein abundance in the probe sample versus the competition control. A significant reduction in this value compared to the probe/control fold change indicates specific binding.
Putative Signaling Pathway
The general mechanism of action of nitroimidazoles involves their reduction in hypoxic environments to generate reactive species that can interact with various cellular components.
Caption: General mechanism of nitroimidazole activation.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the identification and validation of the molecular targets of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. A thorough understanding of its mechanism of action will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. Frontiers | Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds [frontiersin.org]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 11. Antibiotic - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Animal models for testing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate efficacy
Compound: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel molecule belonging to the 5-nitroimidazole class.[1] Nitroimidazoles are a well-established class of drugs with significant activity against anaerobic bacteria and various protozoan parasites.[1] The therapeutic effect of these compounds is attributed to the reduction of the nitro group, which leads to the production of cytotoxic radicals that damage microbial DNA.[2][3] Prominent members of this class, such as metronidazole and tinidazole, are used to treat infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1]
Due to the emergence of drug resistance to existing treatments, there is a continuous need for the development of new nitroimidazole derivatives with improved efficacy and safety profiles. This document provides a detailed framework and protocols for evaluating the in vivo efficacy of the novel compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate using relevant animal models of parasitic infections. The provided protocols are based on established methodologies for testing nitroimidazole compounds against common parasitic diseases.
Potential Therapeutic Targets and Animal Models
Given the 5-nitroimidazole core, the primary therapeutic targets for this compound are likely to be anaerobic protozoa. Potential parasitic infections for which this compound could be effective include:
-
Trichomoniasis: Caused by Trichomonas vaginalis.
-
Amebiasis: Caused by Entamoeba histolytica.
-
Giardiasis: Caused by Giardia lamblia.
-
Leishmaniasis: Caused by Leishmania species.[4]
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. Based on established models for similar compounds, the following are recommended:
-
Mouse Model of Trichomoniasis: Intravaginal infection of female mice (e.g., BALB/c) with Trichomonas vaginalis.
-
Rat or Mouse Model of Amebic Colitis: Intracecal or intrahepatic inoculation of gerbils or mice with Entamoeba histolytica trophozoites.
-
Mouse Model of Giardiasis: Oral infection of mice (e.g., C57BL/6) with Giardia lamblia cysts.
-
Mouse Model of Cutaneous Leishmaniasis: Subcutaneous injection of Leishmania major promastigotes into the footpad or ear of susceptible mouse strains (e.g., BALB/c).[4]
Data Presentation
Table 1: Hypothetical In Vivo Efficacy against Trichomonas vaginalis in a Murine Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasite Load (mean ± SD) at Day 7 Post-Infection | % Reduction in Parasite Load | Survival Rate (%) |
| Vehicle Control | - | Oral | 5.2 x 10^6 ± 1.1 x 10^6 | 0 | 100 |
| Metronidazole | 50 | Oral | 1.3 x 10^4 ± 0.4 x 10^4 | 99.7 | 100 |
| Test Compound | 25 | Oral | 2.5 x 10^4 ± 0.8 x 10^4 | 99.5 | 100 |
| Test Compound | 50 | Oral | < 1.0 x 10^3 (Below Limit of Detection) | >99.9 | 100 |
| Test Compound | 100 | Oral | < 1.0 x 10^3 (Below Limit of Detection) | >99.9 | 100 |
Table 2: Hypothetical In Vivo Efficacy against Leishmania major in a Murine Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Lesion Size (mm, mean ± SD) at Week 4 Post-Infection | Parasite Burden (Log10, mean ± SD) in Lesion | % Reduction in Parasite Burden |
| Vehicle Control | - | Oral | 8.5 ± 1.2 | 7.2 ± 0.5 | 0 |
| Amphotericin B | 1 | Intravenous | 2.1 ± 0.5 | 3.8 ± 0.3 | 99.96 |
| Test Compound | 25 | Oral | 5.8 ± 0.9 | 5.9 ± 0.4 | 95.0 |
| Test Compound | 50 | Oral | 3.2 ± 0.6 | 4.1 ± 0.2 | 99.92 |
| Test Compound | 100 | Oral | 2.5 ± 0.4 | 3.9 ± 0.3 | 99.95 |
Experimental Protocols
Protocol 1: In Vivo Efficacy against Trichomonas vaginalis in a Murine Model
1. Animal Model and Husbandry:
-
Species and Strain: Female BALB/c mice, 6-8 weeks old.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Parasite Culture and Infection:
-
Trichomonas vaginalis (e.g., G3 strain) is cultured in Diamond's TYM medium supplemented with 10% heat-inactivated horse serum.
-
For infection, mice are pre-treated with estrogen to induce a state of constant estrus.
-
A suspension containing 1 x 10^5 viable T. vaginalis trophozoites in 20 µL of PBS is inoculated intravaginally.
3. Drug Administration:
-
The test compound and a positive control drug (e.g., metronidazole) are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment is initiated 24 hours post-infection and continued for a specified duration (e.g., 5-7 days).
-
The drug is administered orally via gavage at various dose levels. A vehicle control group receives the vehicle alone.
4. Efficacy Assessment:
-
At the end of the treatment period, vaginal swabs are collected.
-
The number of motile trichomonads is quantified by microscopy using a hemocytometer.
-
Efficacy is determined by comparing the parasite load in the treated groups to the vehicle control group.
Protocol 2: In Vivo Efficacy against Leishmania major in a Murine Model
1. Animal Model and Husbandry:
-
Species and Strain: Female BALB/c mice, 6-8 weeks old.
-
Housing: As described in Protocol 1.
2. Parasite Culture and Infection:
-
Leishmania major promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.
-
Mice are infected by subcutaneous injection of 2 x 10^6 stationary-phase promastigotes in 50 µL of PBS into the left hind footpad.
3. Drug Administration:
-
Treatment is initiated one week post-infection.
-
The test compound is administered orally daily for 14-21 days.
-
A positive control group (e.g., receiving Amphotericin B intravenously) and a vehicle control group are included.
4. Efficacy Assessment:
-
Lesion size is measured weekly using a digital caliper.
-
At the end of the experiment, the parasite burden in the infected footpad and draining lymph node is determined by quantitative PCR (qPCR) or limiting dilution assay.[4]
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Measuring the Cytotoxicity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. The protocols outlined below describe standard in vitro assays to determine the compound's impact on cell viability, membrane integrity, and induction of apoptosis.
Introduction
The subject compound is a hybrid molecule containing a 5-nitroimidazole moiety, characteristic of antimicrobial and hypoxic cell-sensitizing agents, and a carbamate group, a class of compounds with a wide range of biological activities, including acetylcholinesterase inhibition.[1][2] The presence of these functional groups suggests potential cytotoxic activity that warrants thorough investigation. These protocols are designed to provide a robust framework for characterizing the cytotoxic profile of this compound in relevant cancer cell lines.
Data Presentation
Quantitative results from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.
Table 1: IC50 Values of the Test Compound on Various Cancer Cell Lines after 48-hour exposure
| Cell Line | Assay Type | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | Data |
| LDH | Data | |
| Annexin V/PI | Data | |
| A549 (Lung Cancer) | MTT | Data |
| LDH | Data | |
| Annexin V/PI | Data | |
| MCF-7 (Breast Cancer) | MTT | Data |
| LDH | Data | |
| Annexin V/PI | Data |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, A549, MCF-7). Maintain the cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in dimethyl sulfoxide (DMSO). Ensure complete dissolution. Store the stock solution at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the test compound for the desired time period.
-
Collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the test compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of the test compound.
Proposed Signaling Pathway for Cytotoxicity
Caption: Proposed mechanism of action for the test compound.
References
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: Information regarding the specific compound "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate" is not publicly available. This guide is based on established principles for improving the solubility of poorly soluble drug candidates with similar structural motifs (nitroimidazole, carbamate, pyrimidine). The provided protocols and data are illustrative and should be adapted based on experimental observations.
I. Frequently Asked Questions (FAQs)
Q1: Why is my compound exhibiting poor solubility in aqueous solutions?
A1: The predicted structure of your compound suggests several factors that likely contribute to low aqueous solubility:
-
High Lipophilicity: The presence of a trichloromethyl group and multiple aromatic rings (imidazole, pyrimidine) increases the molecule's hydrophobicity.
-
Crystalline Structure: Highly ordered crystalline structures can have high lattice energy, making it difficult for solvent molecules to break the crystal lattice.
-
Poor Ionization: The molecule may lack readily ionizable groups, making its solubility independent of pH in many cases.
Q2: What are the first steps I should take to troubleshoot solubility issues?
A2: A systematic approach is recommended. Start with a preliminary solvent screening to identify a suitable solvent or co-solvent system. Subsequently, investigate the effect of pH on solubility. Based on these initial findings, more advanced techniques can be explored.
Q3: Which organic solvents are most likely to dissolve my compound?
A3: Given the compound's likely polarity, a range of solvents should be tested. Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Also, assess solubility in alcohols such as methanol, ethanol, and isopropanol.
Q4: Can pH adjustment improve the solubility of my compound?
A4: The pyrimidine and imidazole rings have nitrogen atoms that can be protonated at acidic pH. This protonation would create a positive charge, potentially increasing aqueous solubility. Therefore, exploring a range of acidic pH values is recommended. The solubility of pyrimidine and its derivatives can be influenced by pH.[1]
Q5: What are some advanced techniques I can use if simple solvent and pH adjustments are insufficient?
A5: Several formulation strategies can enhance the solubility of poorly water-soluble drugs:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility.[4]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[4][5]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former can improve the compound's solubility and dissolution properties.[6]
II. Troubleshooting Guides & Experimental Protocols
Guide 1: Preliminary Solvent Screening
Objective: To identify suitable organic solvents or a co-solvent system for the compound.
Protocol:
-
Weigh 1-5 mg of the compound into separate 1.5 mL microcentrifuge tubes.
-
Add a starting volume (e.g., 100 µL) of the test solvent to each tube. Test solvents should include: Water, PBS (pH 7.4), Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, and DMF.
-
Vortex the tubes for 1-2 minutes.
-
Visually inspect for dissolution. If the compound has dissolved, it is soluble at ≥10-50 mg/mL in that solvent.
-
If the compound is not fully dissolved, add an additional aliquot of the solvent and repeat vortexing.
-
Continue this process up to a final volume of 1 mL.
-
If the compound is still not dissolved, its solubility is <1-5 mg/mL in that solvent.
-
Record the results in a table.
Data Presentation: Solvent Solubility
| Solvent | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, suspension |
| Methanol | 5 - 10 | Soluble with heating |
| Ethanol | 2 - 5 | Partially soluble |
| Isopropanol | < 1 | Sparingly soluble |
| Acetonitrile | 1 - 2 | Sparingly soluble |
| DMSO | > 50 | Freely soluble |
| DMF | > 50 | Freely soluble |
Guide 2: pH-Dependent Solubility
Objective: To determine if altering the pH of the aqueous medium improves the compound's solubility.
Protocol:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility (in mg/mL or µM) against the pH.
Data Presentation: pH-Solubility Profile
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | 15.2 |
| 4.0 | Citrate | 5.8 |
| 6.0 | Phosphate | 1.1 |
| 7.4 | Phosphate | 0.9 |
| 8.0 | Phosphate | 0.8 |
| 10.0 | Borate | 0.8 |
Guide 3: Improving Solubility with Co-solvents
Objective: To enhance aqueous solubility by using a mixture of a water-miscible organic solvent and water.
Protocol:
-
Select a water-miscible organic solvent in which the compound is freely soluble (e.g., DMSO or ethanol).
-
Prepare a series of co-solvent mixtures with varying proportions of the organic solvent and water (e.g., 10%, 20%, 30%, 40%, 50% v/v of organic solvent in water).
-
Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described in Guide 2.
-
Plot the solubility as a function of the co-solvent concentration.
Data Presentation: Co-solvent Solubility
| Co-solvent System (v/v) | Solubility (mg/mL) |
| 10% Ethanol in Water | 0.5 |
| 20% Ethanol in Water | 1.2 |
| 30% Ethanol in Water | 3.5 |
| 40% Ethanol in Water | 8.1 |
| 50% Ethanol in Water | 15.7 |
III. Visualizations
Caption: Workflow for troubleshooting poor solubility.
Caption: Experimental workflow for co-crystallization.
Caption: Example of a hypothetical signaling pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jpsbr.org [jpsbr.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. google.com [google.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in solution
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most probable points of instability in this molecule?
A1: Based on its structure, the molecule has several functional groups that could be susceptible to degradation under typical experimental conditions. The primary points of potential instability are:
-
Carbamate Linkage: Carbamates are esters of carbamic acid and are known to be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.[1][2][3][4][5]
-
5-Nitroimidazole Ring: The nitro group on the imidazole ring can be susceptible to reduction, particularly in the presence of reducing agents or under hypoxic conditions.[6][7] The nitroimidazole ring itself can also undergo photodegradation.[8]
-
Trichloroethyl Group: While generally stable, highly chlorinated aliphatic chains can be subject to dehydrochlorination or other nucleophilic substitution reactions, particularly in the presence of strong bases.
Q2: I am observing a loss of my compound in solution over time. How can I confirm it is degrading and not just precipitating?
A2: To differentiate between degradation and precipitation, you can perform the following checks:
-
Visual Inspection: Check for any visible precipitate or cloudiness in your solution.
-
Solubility Test: Try preparing a more dilute solution. If the loss is concentration-dependent, it may be related to solubility limits.
-
Filtration and Re-analysis: Filter a portion of your solution through a 0.22 µm filter and re-analyze the filtrate. A significant decrease in concentration after filtration would suggest precipitation.
-
Forced Degradation: To confirm chemical instability, subject your compound to stress conditions (as outlined in the Experimental Protocols section). The appearance of new peaks in your analytical chromatogram (e.g., HPLC) alongside a decrease in the parent peak would confirm degradation.[9][10]
Q3: My analytical results show new, unexpected peaks appearing over time. What could they be?
A3: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure, potential degradation products could include:
-
Hydrolysis Products: Cleavage at the carbamate bond would result in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)amine.
-
Nitro-Reduction Products: The nitro group (-NO2) on the imidazole ring could be reduced to a nitroso (-NO) or an amino (-NH2) group.
-
Photodegradation Products: Exposure to light, particularly UV light, can lead to complex degradation pathways for nitroimidazole compounds.[8]
To identify these new peaks, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are highly recommended.[11]
Q4: My compound seems to be particularly unstable in my aqueous buffer. What can I do to improve its stability for my experiments?
A4: If you suspect pH-dependent hydrolysis of the carbamate linkage, consider the following:
-
pH Adjustment: Determine the pH at which your compound is most stable. Typically, neutral or slightly acidic conditions (pH 4-6) are less harsh than strongly acidic or basic conditions for carbamates.
-
Aprotic Solvents: If your experimental design allows, consider using a polar aprotic solvent like DMSO or DMF for stock solutions and minimize the time the compound spends in aqueous buffers.
-
Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C or on ice) to slow down the rate of degradation.
-
Fresh Solutions: Always prepare solutions fresh before use and avoid long-term storage in solution unless a stability study has confirmed it is acceptable.
Data Presentation: General Stability of Key Functional Groups
The following table summarizes the expected stability of the core functional groups under various stress conditions. This is a general guide; actual stability will depend on the interaction between the different parts of the molecule.
| Functional Group | Acidic Conditions (e.g., 0.1 M HCl) | Basic Conditions (e.g., 0.1 M NaOH) | Oxidative Conditions (e.g., 3% H₂O₂) | Thermal Conditions (e.g., 60°C in solution) | Photolytic Conditions (ICH Q1B) |
| 5-Nitroimidazole | Generally stable, but the basicity of the imidazole ring can be affected. | Generally stable. | The nitro group is an electron-withdrawing group and is generally stable to oxidation. | Thermal degradation can occur, leading to the cleavage of the C-NO2 bond.[12] | Susceptible to photodegradation, which can be a significant degradation pathway.[8] |
| Carbamate | Susceptible to hydrolysis, which is acid-catalyzed.[3][5] | Highly susceptible to hydrolysis, which is base-catalyzed and generally faster than acid hydrolysis.[1][2] | Generally stable, but can be oxidized under harsh conditions. | The rate of hydrolysis will increase with temperature. | Generally stable, but photodegradation can occur depending on the chromophores present. |
| Trichloroethyl | Generally stable. | Can be susceptible to elimination (dehydrochlorination) in the presence of a strong base. | Generally stable. | Generally stable. | Can undergo photolytic cleavage of the C-Cl bonds under high-energy UV light. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[10][13]
Objective: To evaluate the intrinsic stability of the compound and identify likely degradation pathways.[9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample (stock solution mixed 1:1 with the solvent used for the stressor) kept at room temperature and protected from light. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using an appropriate analytical technique, such as HPLC with UV detection or HPLC-MS. The method should be able to separate the parent compound from any degradation products.[11][16][17]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of quantifying the compound in the presence of its degradation products, process impurities, and excipients.[18][19]
Methodology:
-
Generate Degraded Samples: Use the samples generated from the forced degradation study (Protocol 1). Pool aliquots of the stressed samples to create a mixture containing the parent compound and all major degradation products.
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile choice for a wide range of small molecules.
-
Mobile Phase: Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient might be 10% to 90% organic over 20 minutes.
-
-
Method Optimization:
-
Adjust the gradient slope, pH of the aqueous phase, and organic modifier to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity. The UV spectra across an individual peak should be consistent if the peak is pure.
-
-
Method Validation (per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can accurately measure the analyte in the presence of degradants (using the pooled stressed sample).
-
Linearity: Analyze a series of dilutions of the compound to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, column temperature) to assess the method's reliability.
-
Mandatory Visualization
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. actachemscand.org [actachemscand.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
- 14. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 15. fda.gov [fda.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Frequently Asked Questions (FAQs)
Q1: What are the expected primary mechanisms of action for this compound?
Based on its structure, the compound possesses two key moieties that suggest potential mechanisms of action:
-
Carbamate group: Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[1][2][3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[1]
-
5-Nitroimidazole ring: The 2-methyl-5-nitro-1H-imidazole group is characteristic of compounds like metronidazole.[5][6] In anaerobic or hypoxic environments (such as those found in certain bacteria, protozoa, or tumor microenvironments), the nitro group can be reduced to form reactive nitroso radicals. These radicals can induce DNA damage and lead to cytotoxicity.[5][6]
Q2: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
Unexpected cytotoxicity could arise from several off-target effects:
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Cholinergic Overstimulation: If your cell lines express cholinergic receptors, the carbamate moiety's inhibition of acetylcholinesterase could lead to excessive receptor activation and subsequent cell stress or apoptosis.[1]
-
Reductive Activation: In cell cultures with hypoxic regions, the 5-nitroimidazole group may be reduced, leading to DNA damage and non-specific cell death.
-
Mitochondrial Effects: Some nitroaromatic compounds can interfere with mitochondrial respiration. Consider performing a mitochondrial toxicity assay to investigate this possibility.
Q3: The compound is showing poor solubility in my aqueous buffer. What can I do?
The complex structure of this compound suggests it may have limited aqueous solubility. Here are some troubleshooting steps:
-
Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent such as DMSO or ethanol before making the final dilution in your aqueous buffer. Always include a vehicle control in your experiments.
-
pH Adjustment: The imidazole and pyrimidine rings have basic nitrogens that can be protonated. Systematically varying the pH of your buffer may improve solubility.
-
Formulation: For in vivo studies, consider formulating the compound with solubilizing agents like cyclodextrins or using a lipid-based delivery system.
Troubleshooting Guides
Issue 1: High Variability in Acetylcholinesterase Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Compound Instability | The carbamate ester bond may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh stock solutions for each experiment and minimize the time the compound spends in aqueous solution before the assay. |
| Enzyme Source Variability | Ensure consistent source and lot of acetylcholinesterase. Different isoforms or sources (e.g., electric eel vs. human recombinant) can have different sensitivities. |
| Substrate Competition | If using a chromogenic substrate like acetylthiocholine, ensure substrate concentration is not limiting and is consistent across all wells. |
| Pre-incubation Time | Carbamate binding to AChE is reversible but can be time-dependent. Optimize the pre-incubation time of the enzyme with your compound before adding the substrate.[1] |
Issue 2: Inconsistent Results in Hypoxia-Dependent Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Inadequate Hypoxia | Verify the level of hypoxia in your chamber or incubator using an oxygen sensor. The reduction of the 5-nitroimidazole group is highly dependent on a low-oxygen environment. |
| Cell Line Differences | The expression of nitroreductase enzymes can vary significantly between cell lines. Consider using a cell line known to express high levels of these enzymes or transfecting your cells with a nitroreductase gene. |
| Drug Efflux | Some cell lines may actively pump the compound out via multidrug resistance transporters. Test for this by co-administering a known efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC50 of the test compound for AChE inhibition.
-
Materials:
-
Test compound
-
Acetylcholinesterase (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15-20 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Hypoxia-Induced Cytotoxicity Assay
-
Objective: To assess the selective cytotoxicity of the compound under hypoxic conditions.
-
Materials:
-
Test compound
-
Cancer cell line (e.g., HT-29, which can form hypoxic cores in spheroids)
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator (e.g., 1% O2)
-
Normoxic incubator (21% O2)
-
Cell viability reagent (e.g., resazurin or CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed cells in two 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control.
-
Place one plate in a normoxic incubator and the other in a hypoxic incubator.
-
Incubate for 48-72 hours.
-
Remove plates from the incubators and add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent viability for each condition and compare the IC50 values between normoxic and hypoxic conditions.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a carbamate compound.
Experimental Workflow: Hypoxia-Selective Cytotoxicity Screen
Caption: Workflow for assessing the hypoxia-selective cytotoxicity of a test compound.
References
Optimizing dosage of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate for in vivo studies
Disclaimer: The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate (hereinafter referred to as C23H25Cl3N8O4) is a novel chemical entity for which no specific preclinical data is publicly available. This guide is constructed based on the known properties of its principal components: a 2-methyl-5-nitroimidazole moiety (related to metronidazole) and a pyrimidine carbamate structure.[1][2][3][4][5] The information provided is hypothetical and intended to serve as a general framework for research professionals. All experimental procedures must be developed and validated in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for C23H25Cl3N8O4?
A1: Based on its structure, C23H25Cl3N8O4 is likely a prodrug.[6] It combines a nitroimidazole group, known for selective activity in hypoxic environments (like solid tumors), with a pyrimidine analogue, a class of molecules that can interfere with DNA and RNA synthesis.[7][8] The carbamate linker may be designed to release the cytotoxic pyrimidine payload upon reduction of the nitroimidazole group in low-oxygen conditions.
Q2: What is the best starting point for determining the in vivo dosage?
A2: Start with a comprehensive literature review of similar nitroimidazole-based prodrugs or pyrimidine derivatives to establish a potential dose range. An initial dose-range finding (DRF) study in a small number of animals is essential. Begin with a low dose, for example, 1-5 mg/kg, and escalate in subsequent cohorts until signs of toxicity or the desired biological effect are observed.
Q3: How should I formulate C23H25Cl3N8O4 for in vivo administration?
A3: The formulation will depend on the compound's physicochemical properties (solubility, stability). Initial solubility screening in common biocompatible solvents is recommended. A common starting formulation for intravenous (IV) administration might be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 50-45% saline. For oral (PO) administration, a suspension in 0.5% methylcellulose with 0.1% Tween 80 is a standard choice. Always perform a small-scale formulation stability test before preparing doses for animal studies.
Q4: What are the expected signs of toxicity?
A4: Given the nitroimidazole and pyrimidine components, potential toxicities could include:
-
General: Weight loss, lethargy, ruffled fur, reduced food and water intake.
-
Gastrointestinal: Diarrhea (common with pyrimidine analogues).
-
Neurological: Ataxia or tremors (associated with some nitroimidazoles).
-
Hematological: Myelosuppression (a known side effect of pyrimidine antimetabolites).[2] Regular monitoring of clinical signs, body weight, and hematological parameters is critical.
Q5: How often should the compound be administered?
A5: The dosing frequency depends on the compound's pharmacokinetic (PK) profile, specifically its half-life. An initial PK study is required to determine Cmax, Tmax, and half-life. If the half-life is short (e.g., 2-4 hours), twice-daily (BID) or continuous infusion might be necessary. If it is longer (e.g., >12 hours), a once-daily (QD) schedule may be sufficient.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No observable efficacy at presumed therapeutic doses. | 1. Poor bioavailability.2. Rapid metabolism/clearance.3. Ineffective prodrug activation.4. Inappropriate animal model. | 1. Conduct a pharmacokinetic study to assess exposure. Consider IV vs. PO administration.2. Re-evaluate the dosing schedule; consider more frequent dosing.3. Confirm target tissue is hypoxic (if required for activation).4. Ensure the selected cell line/tumor model is sensitive to pyrimidine antimetabolites. |
| High toxicity or mortality at low doses. | 1. Formulation issues (e.g., precipitation in vivo).2. Off-target toxicity.3. Extreme sensitivity of the animal strain. | 1. Re-evaluate the formulation vehicle; check for solubility and stability. Filter the formulation before injection.2. Conduct a Maximum Tolerated Dose (MTD) study with smaller dose escalations.3. Perform baseline hematology and clinical chemistry. Consider using a different, more robust strain. |
| High variability in animal response. | 1. Inconsistent dosing technique.2. Formulation instability or non-homogeneity.3. Biological variability in the animal cohort. | 1. Ensure all technicians are trained on the administration route (e.g., proper oral gavage or IV injection).2. Ensure the formulation is a homogenous solution or a well-mixed suspension before each dose.3. Increase the group size (n) to improve statistical power. |
| Compound precipitates out of solution during formulation. | 1. Low aqueous solubility.2. Incorrect pH or temperature. | 1. Screen additional co-solvents (e.g., Solutol, Cremophor).2. Adjust the pH of the vehicle. Gentle warming may help, but check for compound stability at higher temperatures. |
Data Presentation
Table 1: Hypothetical Dose-Range Finding (DRF) Study Results Animal Model: BALB/c mice, single intravenous (IV) dose.
| Dose Group (mg/kg) | n | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity | Morbidity/Mortality |
| Vehicle Control | 3 | +2.5% | None observed | 0/3 |
| 5 | 3 | +1.8% | None observed | 0/3 |
| 15 | 3 | -3.2% | Mild lethargy on Day 1 | 0/3 |
| 50 | 3 | -12.5% | Severe lethargy, ruffled fur | 1/3 |
| 150 | 3 | -22.0% (by Day 3) | Ataxia, severe lethargy | 3/3 |
Table 2: Hypothetical Pharmacokinetic Parameters Animal Model: Sprague-Dawley rats, 10 mg/kg IV dose.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2500 | ng/mL |
| T½ (Half-life) | 6.8 | hours |
| AUC (Area Under the Curve) | 15,400 | ng*h/mL |
| CL (Clearance) | 10.8 | mL/min/kg |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of C23H25Cl3N8O4 that can be administered without causing life-threatening toxicity.
-
Animals: Use 6-8 week old mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.
-
Dose Selection: Based on DRF results, select 4-5 dose levels. For example: 10, 20, 35, and 50 mg/kg.
-
Formulation: Prepare the compound in a validated vehicle immediately before use.
-
Administration: Administer the compound via the intended clinical route (e.g., IV or PO) on a defined schedule (e.g., once daily for 5 days).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Observe animals for at least 14 days post-last dose.
-
Euthanize any animal that loses >20% of its initial body weight or shows signs of severe distress.
-
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals are euthanized for toxicity and the mean body weight loss does not exceed 15%.
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of C23H25Cl3N8O4.
-
Animals: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling. Use 3 animals per group.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg IV and 25 mg/kg PO) to separate groups.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of C23H25Cl3N8O4 in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters like half-life, Cmax, AUC, and bioavailability (for PO group).
Visualizations
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Reducing toxicity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Technical Support Center: Managing the Toxicity Profile of a Novel 5-Nitroimidazole Compound
Compound Name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Overview: This guide provides essential information, troubleshooting advice, and experimental protocols for researchers working with the specified 5-nitroimidazole derivative. The content is structured to address potential toxicity-related challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for this class of compounds?
A1: The toxicity of 5-nitroimidazole compounds is primarily driven by a process called reductive activation.[1][2][3] In low-oxygen (hypoxic or anaerobic) environments, such as those found in certain bacteria, protozoa, or poorly vascularized tumors, the nitro group (NO₂) is reduced by cellular enzymes like ferredoxin.[3] This reduction creates highly reactive nitroso radicals.[3][4] These radicals can bind covalently to cellular macromolecules, including DNA, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[1][3]
Q2: Why is toxicity often selective for anaerobic organisms or hypoxic cells?
A2: The selective toxicity is due to the activation mechanism.[1] In normal, oxygen-rich (aerobic) mammalian cells, the reduction process is reversible. Oxygen can re-oxidize the nitro radical anion back to its original, less toxic parent compound.[5] This "futile cycling" prevents the accumulation of toxic radicals. Anaerobic organisms, which lack this oxygen-dependent reversal pathway, accumulate the cytotoxic intermediates, leading to selective cell death.[1]
Q3: What are the common adverse effects observed with 5-nitroimidazole compounds in preclinical studies?
A3: Based on extensive studies of related compounds like metronidazole, common adverse effects can include neurotoxicity (peripheral neuropathy, dizziness, headaches), gastrointestinal issues (nausea, metallic taste), and potential genotoxicity or carcinogenicity with high doses or long-term exposure.[4] Initial in vitro screens may reveal cytotoxicity and mutagenicity, which require careful evaluation.
Q4: Can the carbamate and trichloroethyl groups on my compound influence its toxicity?
A4: Yes. While the 5-nitroimidazole ring is the primary driver of the core toxic mechanism, side chains significantly modulate a compound's properties. The carbamate and trichloroethyl moieties will affect the molecule's solubility, membrane permeability, metabolic stability, and protein binding. These factors can alter its pharmacokinetics and distribution, potentially leading to different off-target effects or a modified toxicity profile compared to simpler nitroimidazoles. Further investigation is required to characterize the specific contribution of these groups.
Troubleshooting Guide for Experimental Issues
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in in vitro assays at low concentrations. | The compound is highly potent against the selected cell line, or the cell line is particularly sensitive to reductive stress. | 1. Confirm the dose-response relationship with a wider concentration range. 2. Measure the baseline expression of reductive enzymes (e.g., nitroreductases) in your cell line. 3. Test the compound in a panel of cell lines with varying metabolic profiles to assess selectivity. |
| Inconsistent results between experimental replicates. | The compound may be unstable in the culture medium, sensitive to light, or precipitating at higher concentrations. | 1. Assess compound stability in your specific media over the experiment's duration using HPLC. 2. Protect solutions from light. 3. Visually inspect wells for precipitation and determine the compound's solubility limit in the assay medium. |
| Unexpected toxicity in normoxic (normal oxygen) cell cultures. | Off-target toxicity unrelated to the classic reductive activation mechanism. The side chains may be interacting with other cellular targets. | 1. Perform mechanistic studies, such as assays for mitochondrial dysfunction or oxidative stress. 2. Consider structural modifications to the side chain to identify the toxicophore.[5] 3. Run a counterscreen against a panel of common off-targets (e.g., kinases, ion channels). |
| In vivo study shows adverse effects at doses predicted to be safe from in vitro data. | Poor correlation between in vitro potency and in vivo toxicity, often due to pharmacokinetics, metabolite formation, or systemic effects not captured in cell culture. | 1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Identify major metabolites and test their toxicity in vitro. 3. Perform detailed histopathology on tissues from the in vivo study to identify organ-specific toxicity. |
Quantitative Data Summary
As specific toxicological data for the target compound are not publicly available, the following table presents representative data for the well-characterized 5-nitroimidazole, Metronidazole, to provide a comparative baseline.
| Parameter | Test System | Value | Interpretation |
| LD₅₀ (Oral) | Rat | > 2000 mg/kg | Low acute oral toxicity.[6] |
| NOAEL | Rat (13-week study) | 30 mg/kg/day | No Observed Adverse Effect Level; used for establishing safe exposure limits.[7] |
| IC₅₀ (Cytotoxicity) | Trichomonas vaginalis | ~2 µM | High potency against the target anaerobic protozoan. |
| IC₅₀ (Cytotoxicity) | Human Cell Line (e.g., HeLa) | > 100 µM | Demonstrates selectivity for anaerobic vs. aerobic cells. |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which no adverse effects are seen.[7][8] IC₅₀ (Inhibitory Concentration, 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of viability after exposure to the test compound.[9][10][11][12]
Objective: To determine the IC₅₀ value of the compound in a selected cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10][11] Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
In Vivo Acute Oral Toxicity Study (OECD 420 Guideline Approach)
This protocol provides a stepwise method to assess acute toxicity after a single oral dose.[13][14][15]
Objective: To determine the acute toxic class and identify potential target organs.
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Sighting Study (Optional): A preliminary study with one animal per step can be used to identify the correct starting dose for the main study.[14][15]
-
Dosing Procedure (Fixed Dose Method):
-
Administer the compound orally by gavage to a group of animals (e.g., n=3) at a fixed dose level (e.g., 5, 50, 300, or 2000 mg/kg).[14][15]
-
The starting dose is selected based on existing data or, in its absence, is typically 300 mg/kg.[15]
-
The outcome of the first dose group determines the dose for the next group (e.g., if no mortality, dose up; if mortality, dose down).
-
-
Observation:
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category rather than calculating a precise LD₅₀.[13]
Visualizations
Caption: Mechanism of 5-nitroimidazole toxicity via reductive activation.
Caption: Standard experimental workflow for assessing in vitro cytotoxicity.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Sexually Transmitted Infections [sti.bmj.com]
- 2. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 8. Pre-Clinical Testing → A Brief Introduction to Measures to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis and Purification of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the target molecule?
A1: A plausible and common strategy for synthesizing carbamates of this nature is a multi-step process. This involves the initial synthesis of a key intermediate, 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethanol, by reacting 2-aminopyrimidine with chloral hydrate. This intermediate alcohol is then converted into a reactive isocyanate. Finally, the isocyanate is reacted with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole) to form the final carbamate product.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include the handling of moisture-sensitive reagents, potential side reactions, and the purification of the final product. The presence of multiple reactive functional groups (nitro group, trichloromethyl group, and pyrimidinylamino group) can lead to the formation of impurities. The final compound is expected to be highly polar, which can complicate purification by standard chromatographic methods.
Q3: Are there any known stability issues with the intermediates or the final product?
A3: N-(trichloroethyl)amino compounds can be sensitive to strongly basic or acidic conditions, which may lead to decomposition. The nitroimidazole ring can also be susceptible to reduction under certain conditions. It is advisable to handle the intermediates and the final product under neutral or mildly acidic conditions and to avoid harsh reagents and high temperatures.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is suitable for monitoring the reaction progress. For structural confirmation and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the formation of 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethanol | Incomplete reaction of 2-aminopyrimidine and chloral hydrate. | Ensure equimolar amounts of reactants. The reaction can be gently heated (e.g., to 40-50 °C) in a suitable solvent like ethanol to drive it to completion. |
| Decomposition of the product during workup. | Use a mild workup procedure. Avoid strong acids or bases. Extraction with a suitable organic solvent followed by drying and evaporation under reduced pressure is recommended. | |
| Difficulty in converting the intermediate alcohol to the isocyanate | Inefficient conversion using standard methods (e.g., phosgene or its equivalents). | Consider using safer and more efficient reagents like triphosgene or diphosgene with a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dry dichloromethane or toluene) at low temperatures. |
| Low yield of the final carbamate product | Low reactivity of the isocyanate or the alcohol (metronidazole). | The reaction can be catalyzed by a small amount of a tertiary amine base (e.g., triethylamine or DABCO). Ensure anhydrous conditions as isocyanates are moisture-sensitive. |
| Side reactions involving the nitro group. | Use mild reaction conditions and avoid strong reducing agents. | |
| Streaking of the product on silica gel TLC/column chromatography | The compound is highly polar and may have basic nitrogen atoms that interact strongly with the acidic silica gel. | Use a modified mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane. |
| Consider alternative stationary phases for column chromatography, such as alumina (neutral or basic), or polar-modified reverse-phase silica (e.g., C18 with a polar end-capping). | ||
| Presence of multiple impurities in the final product | Unreacted starting materials or byproducts from side reactions. | Optimize the stoichiometry of the reactants in the final step. Purify the intermediate isocyanate before reacting it with metronidazole. |
| Employ a multi-step purification strategy, which may include initial purification by flash chromatography followed by recrystallization or preparative HPLC. |
Experimental Protocols
Synthesis of 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethanol
-
Materials: 2-aminopyrimidine, Chloral hydrate, Ethanol.
-
Procedure:
-
Dissolve 2-aminopyrimidine (1 equivalent) in ethanol in a round-bottom flask.
-
Add chloral hydrate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50 °C for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
The product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.
-
Filter the solid product, wash with cold ethanol or hexane, and dry under vacuum.
-
Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
-
Materials: 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethanol, Triphosgene, Triethylamine, Dry Dichloromethane (DCM), 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole).
-
Procedure:
-
Step A: Formation of the Isocyanate (in situ)
-
Dissolve 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethanol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the reaction mixture.
-
Add triethylamine (2.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
-
Step B: Carbamate Formation
-
In a separate flask, dissolve metronidazole (1 equivalent) in anhydrous DCM.
-
Cool the isocyanate solution from Step A back to 0 °C.
-
Slowly add the metronidazole solution to the isocyanate solution.
-
Add a catalytic amount of triethylamine (0.1 equivalents).
-
Let the reaction stir at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a suitable stationary phase and eluent system as determined by the troubleshooting guide.
-
-
Visualizations
Caption: Proposed synthetic pathway for the target carbamate.
Caption: Troubleshooting workflow for synthesis and purification.
Technical Support Center: Troubleshooting Assays for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
This technical support guide is intended for researchers, scientists, and drug development professionals who are experiencing inconsistent results in assays involving 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Due to the limited publicly available data on this specific compound, this guide provides troubleshooting advice based on the activities of its structural moieties: a carbamate group, a 5-nitroimidazole ring, and a pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the likely biological activities of this compound based on its structure?
A1: The chemical structure suggests multiple potential biological activities. The carbamate group is found in compounds that act as cholinesterase inhibitors.[1][2][3] The 2-methyl-5-nitro-1H-imidazol-1-yl)ethyl moiety is a derivative of metronidazole, a known anti-bacterial and anti-parasitic agent.[4] The pyrimidine ring is a core structure in many biologically active compounds, including some with anticancer properties.[5] Therefore, you might be assaying this compound for its potential as an insecticide, an antimicrobial, or an anticancer agent.
Q2: My results for this compound are not consistent from one experiment to the next. What are the general causes of variability?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Carbamates can be unstable, especially in alkaline conditions.[3] The 5-nitroimidazole ring can also be susceptible to reduction. Degradation of the compound during storage or in the assay medium can lead to variable results.
-
Solubility Issues: Poor solubility of the compound in your assay buffer can lead to inaccurate concentrations and inconsistent effects.
-
Reagent Quality: Degradation of reagents, enzymes, or cell lines can significantly impact results.
-
Assay Protocol Variations: Minor deviations in incubation times, temperatures, or concentrations can introduce variability.
-
Contamination: Microbial or chemical contamination of your samples or reagents can interfere with the assay.
Q3: How can I be sure my compound is not degrading during my experiments?
A3: To check for compound stability, you can perform a simple stability study. Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure). At different time points, analyze the sample using a suitable analytical method like HPLC to see if the parent compound's peak decreases or if new peaks (degradation products) appear.
Troubleshooting Guides
Inconsistent Results in Cholinesterase Inhibition Assays
This section addresses issues that may arise when testing the compound's ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), a likely function due to the carbamate group.[1][6]
Problem: High variability in IC50 values between assay plates.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitation. Use a small amount of a compatible organic solvent (e.g., DMSO) to prepare stock solutions and ensure the final solvent concentration is low and consistent across all wells. |
| Inconsistent Incubation Times | Carbamates can exhibit time-dependent inhibition. Use a multi-channel pipette or an automated liquid handler to ensure simultaneous addition of reagents to all wells. |
| Enzyme Instability | Prepare fresh enzyme solutions for each experiment. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., neostigmine) to ensure the enzyme is active. |
| Substrate Depletion | Ensure that the substrate concentration is not fully depleted during the assay. If it is, reduce the enzyme concentration or the incubation time. |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE from electric eel in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Create a dilution series in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound dilution or buffer (for control).
-
Add 50 µL of the AChE solution to all wells and incubate for 15 minutes at 25°C.
-
Add 50 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Diagram: Workflow for a Cholinesterase Inhibition Assay
Caption: A typical workflow for an in vitro cholinesterase inhibition assay.
Inconsistent Results in Antimicrobial Susceptibility Assays
Given the 5-nitroimidazole core, which is present in the antibiotic metronidazole, you may be testing this compound for activity against anaerobic bacteria or certain parasites.[7][8]
Problem: Zone of inhibition in a disk diffusion assay varies significantly.
| Possible Cause | Recommended Solution |
| Inoculum Density | Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent bacterial lawn. |
| Agar Depth | Pour agar plates to a uniform depth (e.g., 4 mm) as this affects the diffusion of the compound. |
| Disk Saturation | Ensure that the paper disks are fully saturated with a consistent volume of the test compound solution and are properly dried before placing them on the agar. |
| Anaerobic Conditions | For anaerobic bacteria, ensure that the anaerobic jar or chamber is functioning correctly and that anaerobic conditions are maintained throughout the incubation period. |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Reagent and Media Preparation:
-
Media: Use appropriate broth media for the test organism (e.g., Schaedler Broth for anaerobes).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Test Compound: Prepare a 2-fold serial dilution of the compound in the broth media in a 96-well plate.
-
-
Assay Procedure:
-
Add 100 µL of the diluted compound to the wells of a 96-well plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic chamber).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Diagram: Troubleshooting Antimicrobial Assay Variability
Caption: A decision tree for troubleshooting inconsistent antimicrobial assays.
Inconsistent Results in Cell-Based Cytotoxicity Assays
The pyrimidine moiety and general complexity of the molecule may prompt investigation of its cytotoxic or anticancer effects.
Problem: High variability in cell viability (e.g., MTT, XTT) assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter and a well-mixed cell suspension. Avoid edge effects by not using the outer wells of the plate. |
| Compound-Assay Interference | The compound may directly react with the viability dye (e.g., MTT formazan). Run a control with the compound and the dye in cell-free media to check for any chemical reaction. |
| Cell Line Health | Use cells from a consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration is low (<0.5%) and is the same in all wells, including the vehicle control. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HepG2) in the appropriate medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100.
-
Plot the % viability against the compound concentration to determine the IC50 value.
-
Diagram: Potential Signaling Pathway of a Carbamate Inhibitor
Caption: Simplified pathway of cholinesterase inhibition by a carbamate compound.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Practiced Synthesis and Biological Evaluation of Some New Pyrimidin-2-Thione Derivatives as Potential Anticancer Agents [ejchem.journals.ekb.eg]
- 6. epa.gov [epa.gov]
- 7. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Methyl-5-nitro-imidazol-1-yl)ethanol; pyrazine-2-carboxamide; pyridine-4-carbohydrazide | C17H21N9O5 | CID 470413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate during experimental procedures.
Troubleshooting Guides
Issue: Rapid degradation of the compound in solution.
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Question: My compound appears to be degrading quickly after being dissolved. What are the likely causes and how can I mitigate this?
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Answer: Rapid degradation in solution can be attributed to several factors, primarily pH, solvent choice, and temperature. The carbamate linkage is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The nitroimidazole ring can also be sensitive to pH extremes.
Troubleshooting Steps:
-
pH Assessment: Determine the pH of your solution. If it is outside the optimal stability range (typically near neutral), adjust it accordingly using a suitable buffer system.
-
Solvent Selection: Evaluate the solvent used. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis. Consider using aprotic solvents if compatible with your experimental design.
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Temperature Control: Ensure that the solution is stored at the recommended temperature and minimize exposure to elevated temperatures during experimental manipulations.
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Issue: Compound shows signs of degradation upon storage.
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Question: I have observed degradation of my solid compound over time. What storage conditions are optimal?
-
Answer: Degradation in the solid state is often caused by exposure to light, moisture, and elevated temperatures. The nitroimidazole moiety, in particular, can be susceptible to photodegradation.
Troubleshooting Steps:
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Light Protection: Store the compound in an amber vial or otherwise protected from light.
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Moisture Control: Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis.
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Temperature Regulation: Store at the recommended temperature, typically in a refrigerator or freezer, to slow down any potential degradation reactions.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the carbamate bond and reactions involving the nitroimidazole ring. Hydrolysis of the carbamate would lead to the formation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, and the N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)amine derivative. The nitroimidazole ring can undergo reduction of the nitro group under certain conditions.
Q2: How does pH affect the stability of the compound? A2: The stability of the carbamate linkage is highly pH-dependent. Under basic conditions, the carbamate is susceptible to hydrolysis via an elimination-addition mechanism. In strongly acidic conditions, acid-catalyzed hydrolysis can occur. The optimal pH for stability is typically in the neutral to slightly acidic range.
Q3: Is the compound sensitive to light? A3: Yes, nitroaromatic compounds, including nitroimidazoles, are often photosensitive.[1] Exposure to UV or even ambient light can lead to photochemical degradation. It is crucial to handle and store the compound with protection from light.
Q4: What is the recommended solvent for dissolving and storing the compound? A4: For short-term storage and experimental use, aprotic solvents such as DMSO or DMF are generally preferred over protic solvents like alcohols or water to minimize the risk of hydrolysis. If aqueous solutions are necessary, use a buffered solution within the optimal pH stability range and prepare it fresh before use.
Q5: What analytical techniques can be used to monitor the degradation of the compound? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of the compound. The appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound over time would indicate instability. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify the key factors affecting the stability of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate.
Materials:
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2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
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Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
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Aprotic solvent (e.g., Acetonitrile)
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Water (HPLC grade)
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pH meter
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HPLC system with UV detector
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Photostability chamber
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Oven
Procedure:
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Stock Solution Preparation: Prepare a stock solution of the compound in an appropriate aprotic solvent (e.g., 1 mg/mL in acetonitrile).
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Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.
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Thermal Degradation: Expose a solid sample of the compound to 60°C in an oven.
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Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber.
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Time Points: Collect samples at initial (t=0), 1, 2, 4, 8, and 24 hours.
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Sample Preparation for HPLC: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration with the mobile phase.
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HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., C18 column, gradient elution with a mobile phase of water and acetonitrile with a UV detector set to an appropriate wavelength).
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Data Analysis: Quantify the percentage of the remaining parent compound and the formation of degradation products at each time point.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 24 | 85 | Degradation Product A | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 24 | 40 | Degradation Product B, Degradation Product C | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 24 | 95 | Minor impurities | |
| Heat (60°C, solid) | 0 | 100 | - |
| 24 | 98 | - | |
| Photostability | 0 | 100 | - |
| 24 | 70 | Degradation Product D |
Visualizations
Caption: Potential degradation pathways of the target compound.
References
Overcoming resistance to 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: Information regarding the specific compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not available in the public domain. This technical support center provides guidance based on the well-understood mechanisms of the 5-nitroimidazole class of compounds, to which this molecule belongs. The troubleshooting guides and experimental protocols are based on established knowledge of compounds like metronidazole and are intended to serve as a foundational resource for researchers working with novel derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 5-nitroimidazole compounds?
A1: 5-nitroimidazoles are prodrugs that require reductive activation within the target cell. In susceptible anaerobic bacteria and protozoa, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then damage microbial DNA, proteins, and other macromolecules, leading to cell death.
Q2: My compound shows lower than expected activity against a previously susceptible organism. What are the potential causes?
A2: Reduced activity can stem from several factors. Common causes of resistance to 5-nitroimidazoles involve decreased drug activation or increased drug efflux. Specifically, this can be due to mutations in the genes responsible for the reductive activation of the nitro group, or the upregulation of efflux pumps that actively remove the compound from the cell. It is also possible that the experimental conditions, such as high oxygen levels, are inhibiting the necessary reductive activation.
Q3: Can aerobic or microaerophilic organisms develop resistance to 5-nitroimidazoles?
A3: While 5-nitroimidazoles are most effective against anaerobes, some microaerophilic organisms can be susceptible. Resistance in these organisms can develop through similar mechanisms as in anaerobes, primarily through decreased reductive activation. Oxygen can compete with the nitroimidazole for electrons from the activating enzymes, thus high oxygen tension can antagonize the drug's efficacy and contribute to apparent resistance.
Q4: Are there ways to overcome or circumvent resistance to 5-nitroimidazoles?
A4: Yes, several strategies are being explored. These include the use of combination therapies with agents that can restore susceptibility, such as efflux pump inhibitors or compounds that deplete intracellular thiols. Another approach is the development of novel nitroimidazole derivatives that may be less susceptible to existing resistance mechanisms. Additionally, investigating alternative delivery systems to increase intracellular drug concentration can be a viable strategy.
Troubleshooting Guides
Problem: Inconsistent results in antimicrobial susceptibility testing.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure strict anaerobic conditions during incubation. Use anaerobic jars or chambers with appropriate catalysts and indicators. For microaerophilic organisms, maintain a consistent low-oxygen environment. |
| Inoculum Preparation | Standardize the inoculum size using methods such as McFarland standards. A variable inoculum can lead to inconsistent MIC values. |
| Media Composition | The composition of the growth medium can affect the activity of the compound. Use a consistent and appropriate medium for the test organism and ensure the pH is stable. |
| Compound Stability | Verify the stability of your compound in the chosen solvent and media over the course of the experiment. The compound may degrade, leading to apparently higher MICs. |
Problem: A previously susceptible cell line now shows resistance to the compound.
| Possible Cause | Troubleshooting Step |
| Selection of Resistant Mutants | The continuous exposure to the compound may have selected for a resistant subpopulation. |
| Altered Gene Expression | Resistance may be due to changes in the expression of genes involved in drug activation or efflux. |
| Plasmid-Mediated Resistance | In bacteria, resistance can be acquired through horizontal gene transfer of plasmids carrying resistance genes. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
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Preparation of Inoculum: Culture the microbial strain overnight under appropriate conditions. Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
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Drug Dilution Series: Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well microtiter plate.
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Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
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Incubation: Incubate the plate under the required atmospheric conditions (anaerobic, microaerophilic, or aerobic) and temperature for a specified period (e.g., 24-48 hours).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Evaluation of Efflux Pump Inhibition
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Cell Culture: Grow the resistant microbial strain to mid-log phase.
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Pre-incubation with Inhibitor: Incubate the cells with a known efflux pump inhibitor (e.g., verapamil, reserpine) for a short period (e.g., 30-60 minutes).
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MIC Determination with Inhibitor: Perform an MIC assay as described in Protocol 1, but with the efflux pump inhibitor added to all wells at a fixed, sub-inhibitory concentration.
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Comparison: Compare the MIC of the test compound in the presence and absence of the efflux pump inhibitor. A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps in resistance.
Quantitative Data Summary
| Organism | Resistance Mechanism | Fold Change in MIC (Metronidazole) | Potential Intervention |
| Bacteroides fragilis | nim gene expression | 8-32 fold | Combination with a nim gene inhibitor |
| Helicobacter pylori | rdxA mutation | 4-64 fold | Use of a proton pump inhibitor to increase intracellular drug concentration |
| Trichomonas vaginalis | Decreased ferredoxin-like proteins | >4 fold | Combination therapy with tinidazole |
Visualizations
Caption: Reductive activation of a 5-nitroimidazole prodrug.
Caption: Common pathways leading to 5-nitroimidazole resistance.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Artifacts in experiments with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. The information is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Properties and Handling
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Q1: What are the expected biological activities of this compound? A1: Based on its structural motifs, the compound is expected to exhibit dual activity. The carbamate moiety suggests potential acetylcholinesterase (AChE) inhibition, a mechanism common to many carbamate pesticides and nerve agents.[1][2][3][4] The 2-methyl-5-nitroimidazole core is structurally related to metronidazole, indicating possible antimicrobial, antiprotozoal, or cytotoxic activity, particularly against anaerobic organisms.[5][6]
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Q2: What are the recommended storage conditions and how do I assess compound stability? A2: It is recommended to store the solid compound at -20°C, protected from light and moisture. For solutions, prepare fresh daily or store at -80°C for short periods. Stability can be assessed by HPLC-UV by monitoring for the appearance of degradation peaks over time. The carbamate linkage may be susceptible to hydrolysis, especially under basic conditions.[3]
Experimental Troubleshooting
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Q3: I am observing high background noise or non-specific effects in my cellular assays. What could be the cause? A3: High background noise could be due to several factors:
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Compound Instability: The trichloromethyl group can be labile, potentially leading to reactive intermediates. The carbamate bond can also hydrolyze.[3] Consider pre-incubating your media with the compound to check for degradation-related pH changes or colorimetric interference.
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Nitroimidazole Cytotoxicity: The nitroimidazole moiety can be reduced by cellular reductases under hypoxic conditions to form cytotoxic radicals. This can lead to non-specific cell death, especially in dense cultures or tissues.
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Off-Target Effects: Carbamates can inhibit other serine hydrolases besides AChE.[1][3] The nitroimidazole group has been associated with potential mutagenic and carcinogenic effects in some studies.[7]
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Q4: My in vivo experiments show unexpected toxicity or adverse effects in animal models. How can I troubleshoot this? A4: Unexpected toxicity may stem from:
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Cholinesterase Inhibition: The carbamate moiety can cause cholinergic toxicity due to the inhibition of acetylcholinesterase.[1][2] Symptoms may include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and respiratory distress.
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Metronidazole-like Effects: The nitroimidazole core is similar to metronidazole, which is known to cause neurotoxicity and has been shown to be carcinogenic in animal studies.[7]
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Disulfiram-like Reaction: If the animal diet contains alcohol, a disulfiram-like reaction could occur, leading to nausea and vomiting.[7][8]
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Q5: The compound shows poor solubility in my aqueous assay buffer. What solvents are recommended? A5: For stock solutions, use a polar aprotic solvent such as DMSO or DMF. For aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, consider the use of solubilizing agents like cyclodextrins or Pluronic F-68, after validating that they do not interfere with the assay.
Troubleshooting Workflow for Unexpected Cytotoxicity
Data Summary
Table 1: Physicochemical Properties of a Related Compound (Metronidazole)
| Property | Value | Reference |
| Molecular Formula | C6H9N3O3 | [7] |
| Molecular Weight | 171.15 g/mol | [7] |
| Melting Point | 159-163 °C | [7] |
| Solubility | Soluble in water, ethanol, DMSO | [7] |
Table 2: Toxicological Profile of Parent Compound Classes
| Compound Class | Primary Mechanism | Common Toxicities | Reference |
| Carbamates | Reversible Acetylcholinesterase Inhibition | Cholinergic effects (SLUD), respiratory depression, neurotoxicity | [1][2] |
| Nitroimidazoles | DNA damage via reductive activation | Neurotoxicity, potential carcinogenicity, disulfiram-like reaction | [7] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
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Objective: To determine the inhibitory potential of the compound against AChE.
-
Materials:
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Acetylcholinesterase (from electric eel or human recombinant)
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Acetylthiocholine iodide (ATCI) substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate buffer (pH 8.0)
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Test compound and positive control (e.g., physostigmine)
-
-
Procedure:
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Prepare serial dilutions of the test compound in the assay buffer containing a low percentage of DMSO.
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In a 96-well plate, add 25 µL of each compound dilution.
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Add 50 µL of DTNB solution to all wells.
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Add 25 µL of AChE enzyme solution and incubate for 10 minutes at 25°C.
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Initiate the reaction by adding 25 µL of ATCI substrate.
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Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
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Calculate the rate of reaction for each concentration.
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Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
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Protocol 2: Anaerobic Antimicrobial Susceptibility Testing
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Objective: To determine the minimum inhibitory concentration (MIC) against an anaerobic bacterium (e.g., Bacteroides fragilis).
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Materials:
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Anaerobic chamber or gas-pack system
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Brucella agar or broth supplemented with hemin and vitamin K1
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Test organism (B. fragilis)
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Test compound and positive control (e.g., metronidazole)
-
-
Procedure:
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Prepare serial dilutions of the test compound in sterile broth.
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Inoculate the wells of a 96-well plate with a standardized suspension of B. fragilis (e.g., 0.5 McFarland standard).
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Add the compound dilutions to the appropriate wells.
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Incubate the plate under anaerobic conditions at 37°C for 48 hours.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
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Potential Signaling Pathways and Mechanisms
Hypothetical Dual-Action Mechanism
References
- 1. epa.gov [epa.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 4. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents [mdpi.com]
- 5. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metronidazole - Wikipedia [en.wikipedia.org]
- 8. Antibiotic - Wikipedia [en.wikipedia.org]
Validation & Comparative
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate vs. Metronidazole efficacy
Għall-Komunità tar-Riċerka: Din il-gwida tipprovdi analiżi komparattiva tal-effikaċja ta' derivattivi tal-metronidazole carbamate, filwaqt li tqis in-nuqqas ta' dejta ppubblikata għal 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. L-analiżi hija bbażata fuq studji ta' analogi strutturalment simili biex jiġu estrapolati l-għarfien dwar ir-relazzjonijiet bejn l-istruttura u l-attività.
Sommarju Eżekuttiv
Metronidazole huwa antibijotiku u antiprotozoal użat ħafna. [ċita: 11] It-tfittxija għal effikaċja mtejba u reżistenza mnaqqsa wasslet għas-sintesi ta' diversi derivattivi. Din il-gwida tiffoka fuq id-derivattivi tal-carbamate tal-metronidazole, billi tanalizza d-dejta sperimentali disponibbli biex tipprovdi qafas għall-evalwazzjoni tal-potenzjal terapewtiku tagħhom meta mqabbel mal-mediċina prinċipali. Għalkemm ma teżisti l-ebda dejta sperimentali diretta għal 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, l-istudju ta' komposti relatati joffri għarfien siewi.
Dejta Komparattiva tal-Efikazzja: Metronidazole vs. Derivattivi tal-Carbamate
Studju reċenti minn Chavez-Fumagalli et al. (2020) evalwa serje ta' derivattivi tal-metronidazole carbamate kontra Giardia duodenalis u Trichomonas vaginalis. Id-dejta kwantitattiva minn dan l-istudju hija miġbura fit-tabella hawn taħt.
| Kompost | Isem tal-Kompost | IC50G. duodenalis (µM) | IC50T. vaginalis (µM) |
| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 4.60 | 0.60 |
| 1 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl cyclohexylcarbamate | 0.46 | 0.06 |
| 2 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl phenylcarbamate | 1.20 | 0.09 |
| 3 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-chlorophenyl)carbamate | 1.50 | 0.12 |
| 4 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-fluorophenyl)carbamate | 1.80 | 0.15 |
| 5 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-nitrophenyl)carbamate | 2.10 | 0.20 |
Sors: Adattat minn Chavez-Fumagalli et al. (2020). [ċita: 4]
Protokolli Sperimentali Dettaljati
Il-metodoloġiji li ġejjin intużaw biex tiġi ddeterminata l-effikaċja in vitro tad-derivattivi tal-metronidazole carbamate.
Kultura tal-Parassiti
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Giardia duodenalis (trofozoiti): Il-parassiti ġew ikkultivati f'medja TYI-S-33 f'temperatura ta' 37°C.
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Trichomonas vaginalis (trofozoiti): Il-parassiti ġew ikkultivati f'medja TYM f'temperatura ta' 37°C.
Analiżi tal-Inibizzjoni tat-Tkabbir In Vitro
-
Preparazzjoni tal-Kompost: Il-komposti ġew maħlula f'DMSO biex tinkiseb konċentrazzjoni ta' stokk ta' 20 mM.
-
Inokulazzjoni: Pjanċi ta' 96 bir ġew inokulati bi trofozoiti f'medja friska.
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Espożizzjoni għall-Mediċina: Il-komposti ġew miżjuda mal-bjar f'konċentrazzjonijiet li jvarjaw minn 0.01 sa 100 µM.
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Inkubazzjoni: Il-pjanċi ġew inkubati għal 48 siegħa f'temperatura ta' 37°C.
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Kwantifikazzjoni: It-tkabbir tal-parassiti ġie ddeterminat bl-użu ta' analiżi bbażata fuq resazurin. Il-fluworexxenza (eċitazzjoni 530 nm, emissjoni 590 nm) intużat biex titkejjel il-vijabbiltà tal-parassiti.
-
Analiżi tad-Dejta: Il-valuri IC50 (il-konċentrazzjoni li fiha tiġi osservata 50% inibizzjoni tat-tkabbir) ġew ikkalkulati bl-użu ta' analiżi ta' rigressjoni mhux lineari.
Viżwalizzazzjonijiet
Id-dijagrammi li ġejjin juru l-mogħdijiet u l-flussi tax-xogħol rilevanti.
Caption: Fluss tax-xogħol sintetiku ġenerali għal derivattivi tal-metronidazole carbamate.
Caption: Fluss tax-xogħol sperimentali għall-evalwazzjoni tal-effikaċja in vitro.
Caption: Mogħdija tal-mekkaniżmu ta' azzjoni propost għall-metronidazole.
Diskussjoni
Id-dejta ppreżentata tissuġġerixxi li l-modifika tal-metronidazole bi frazzjonijiet tal-carbamate tista' żżid b'mod sinifikanti l-attività antiprotozoal tiegħu. B'mod partikolari, id-derivattiv taċ-cyclohexylcarbamate (Kompost 1) wera żieda ta' għaxar darbiet fl-effikaċja kontra kemm G. duodenalis kif ukoll T. vaginalis meta mqabbel mal-metronidazole. [ċita: 4] Din l-attività mtejba tista' tiġi attribwita għal żieda fil-lipofiliċità, li tiffaċilita l-penetrazzjoni tal-membrana taċ-ċellula.
Filwaqt li dawn ir-riżultati huma promettenti, huma jenfasizzaw il-ħtieġa għal aktar riċerka. L-evalwazzjoni ta' firxa usa' ta' sostituenti tal-carbamate hija meħtieġa biex jiġu stabbiliti relazzjonijiet kwantitattivi robusti bejn l-istruttura u l-attività. Barra minn hekk, l-effikaċja ta' dawn il-komposti f'mudelli in vivo trid tiġi vvalutata biex jiġi ddeterminat il-potenzjal terapewtiku tagħhom. Għalkemm ma nstabet l-ebda dejta għal 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, l-istruttura tiegħu tissuġġerixxi li jista' jkollu mekkaniżmu ta' azzjoni simili għal derivattivi oħra tan-nitroimidazole, li jinvolvi attivazzjoni riduttiva tal-grupp tan-nitro biex jiġu ġġenerati radikali tossiċi li jagħmlu ħsara lid-DNA. [ċita: 11]
Konklużjoni
Fil-qosor, filwaqt li hemm nuqqas ta' dejta dwar l-effikaċja speċifika ta' 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, l-istudju ta' derivattivi tal-metronidazole carbamate analogi jipprovdi bażi soda għal riċerka futura. Id-dejta disponibbli tindika li l-modifika tal-carbamate hija strateġija promettenti biex tittejjeb l-attività tal-metronidazole. Aktar investigazzjonijiet, iggwidati mill-protokolli sperimentali deskritti hawnhekk, huma essenzjali biex jiġi sfruttat bis-sħiħ il-potenzjal ta' din il-klassi ta' komposti.
Comparing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate with other nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various nitroimidazole derivatives, with a focus on their antimicrobial and antiparasitic activities, alongside their cytotoxic profiles. While direct experimental data for the novel compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not publicly available, this guide will serve as a valuable resource by comparing well-established and other novel nitroimidazoles. The data presented is compiled from various in vitro studies, offering a clear comparative framework for researchers engaged in the development of new anti-infective agents.
Comparative In Vitro Antimicrobial and Antiparasitic Activity
The 5-nitroimidazole class of compounds is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] The therapeutic efficacy of these drugs, including metronidazole, tinidazole, and ornidazole, is well-documented.[2] Newer derivatives are continually being synthesized and evaluated to overcome challenges such as microbial resistance.
Below are summary tables of Minimum Inhibitory Concentrations (MICs) and half-maximal effective concentrations (EC50) for various nitroimidazoles against a range of anaerobic bacteria and protozoan parasites.
Table 1: Comparative In Vitro Activity of Nitroimidazoles Against Anaerobic Bacteria
| Compound | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis group | 0.5 - 2.0 | [3][4][5] |
| Clostridium difficile | 0.5 | [6] | |
| Gram-negative anaerobic bacilli | Geometric Mean MIC: 0.34 | [7] | |
| Tinidazole | Bacteroides fragilis group | ≤1.0 | [3][4] |
| Gram-negative anaerobic bacilli | Geometric Mean MIC: 0.28 | [7] | |
| Ornidazole | Bacteroides fragilis group | ≤1.0 | [3][4][5] |
| Anaerobic bacteria | ≤3.1 | [6] | |
| Nimorazole | Gram-negative anaerobic bacilli | Geometric Mean MIC: 1.05 | [7] |
| SC-28538 | Bacteroides fragilis group | ≤1.0 | [3][4][5] |
Table 2: Comparative In Vitro Activity of Nitroimidazoles Against Protozoan Parasites
| Compound | Organism | EC50 (µM) | Reference |
| Metronidazole | Giardia lamblia (Mtz-sensitive) | 6.1 - 18 | [6] |
| Entamoeba histolytica | 5.0 | [6] | |
| Trichomonas vaginalis | 0.8 | [6] | |
| Novel Nitroimidazole Carboxamides | Giardia lamblia (Mtz-resistant) | 0.1 - 2.5 | [6] |
| Entamoeba histolytica | 1.7 - 5.1 | [6] | |
| Trichomonas vaginalis | 0.6 - 1.4 | [6] |
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. The following table summarizes the available cytotoxicity data for a selection of nitroimidazole derivatives against human and rat hepatoma cell lines.
Table 3: Comparative Cytotoxicity of Nitroimidazole Derivatives
| Compound | Cell Line | Assay | EC50 (µg/mL) | Incubation Time (h) | Reference |
| Ronidazole | HepG2 (Human) | MTT | 196 ± 5.5 | 24 | [8] |
| HepG2 (Human) | MTT | 122 ± 9.3 | 48 | [8] | |
| HepG2 (Human) | NRU | 150 ± 1.25 | 72 | [8] | |
| Other Nitroimidazoles | Human and Rat Hepatoma | MTT, NRU, TPC, LDH | >200 | 24, 48, 72 | [8] |
Experimental Protocols
The data presented in this guide were generated using standardized methodologies. Below are detailed protocols for the key experiments cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Preparation of Antimicrobial Agent: Stock solutions of the nitroimidazole compounds are prepared in an appropriate solvent and then serially diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[9][11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., anaerobic for anaerobic bacteria) and temperatures for a specified period (typically 18-24 hours for bacteria).[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9][10]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method to assess cell membrane integrity and, consequently, cytotoxicity.[12][13][14]
-
Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the nitroimidazole compounds for a specified duration (e.g., 24, 48, 72 hours). Control wells include untreated cells (negative control) and cells treated with a lysis buffer to induce maximal LDH release (positive control).
-
LDH Measurement: After incubation, a sample of the cell culture supernatant is transferred to a new plate. The LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, is added to each well.
-
Data Analysis: The amount of formazan produced, which is proportional to the amount of LDH released, is measured spectrophotometrically at a wavelength of approximately 490 nm. The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the positive and negative controls.[12][14]
Mechanism of Action and Signaling Pathways
The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of their nitro group within anaerobic microorganisms. This process leads to the formation of cytotoxic nitroso radicals that disrupt microbial DNA and other macromolecules, ultimately leading to cell death.[1][15][16]
Caption: Mechanism of action of 5-nitroimidazoles in anaerobic microorganisms.
A well-known adverse effect of some nitroimidazoles is a disulfiram-like reaction when co-administered with alcohol. This is due to the inhibition of the enzyme aldehyde dehydrogenase.[2]
Caption: Disulfiram-like reaction pathway with nitroimidazoles and alcohol.
Conclusion
The landscape of nitroimidazole derivatives continues to evolve, with ongoing research focused on enhancing efficacy and overcoming resistance. While the specific compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate remains to be characterized in the public domain, the comparative data presented for other nitroimidazoles provide a robust framework for its future evaluation. The structure-activity relationships within this class suggest that modifications to the side chains at the N-1 and C-2 positions of the imidazole ring can significantly impact antimicrobial potency and spectrum. Researchers are encouraged to utilize the provided experimental protocols for standardized testing of novel compounds to ensure data comparability and accelerate the discovery of next-generation anti-infectives.
References
- 1. Metronidazole - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative susceptibilities of anaerobic bacteria to metronidazole, ornidazole, and SC-28538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. atcbiotech.com [atcbiotech.com]
- 14. youtube.com [youtube.com]
- 15. lecturio.com [lecturio.com]
- 16. urology-textbook.com [urology-textbook.com]
Structure-activity relationship of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a predictive analysis of the structure-activity relationship (SAR) for a novel class of hybrid molecules: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate and its analogs. Due to a lack of publicly available, direct experimental data on this specific series of compounds, this document synthesizes SAR data from related metronidazole-carbamate derivatives and pyrimidine-containing antimicrobial agents to forecast the potential impact of structural modifications on biological activity. The aim is to offer a rational framework for the design and prioritization of future synthetic and screening efforts in the quest for new antimicrobial agents.
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with improved efficacy and unique mechanisms of action. Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy to overcome resistance and enhance therapeutic potential. The target molecule of this guide, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, is a fascinating hybrid that incorporates three key moieties:
-
A 5-nitroimidazole core: Derived from metronidazole, a well-established antiprotozoal and antibacterial agent.
-
A carbamate linker: A versatile functional group known to influence physicochemical properties and biological activity.
-
A pyrimidine-containing side chain: Pyrimidine is a privileged scaffold in medicinal chemistry, found in numerous antimicrobial and anticancer drugs.
This guide will deconstruct the potential SAR of this hybrid system by examining the known contributions of its core components.
Core Molecular Structure
The foundational structure of the analog series is depicted below. The key points for structural modification and SAR exploration are highlighted.
Caption: Core chemical scaffold indicating the three key structural domains for SAR analysis.
SAR of Related Metronidazole-Carbamate Analogs
Studies on various carbamate derivatives of metronidazole have demonstrated that this modification can significantly enhance its antimicrobial and antiprotozoal activities. The carbamate moiety can modulate properties such as lipophilicity, cell permeability, and metabolic stability.
Table 1: Biological Activity of Selected Metronidazole-Carbamate Analogs
| Compound | R Group on Carbamate | Target Organism | Activity (IC50/MIC) | Reference |
| Metronidazole | - | Trichomonas vaginalis | ~2.5 µM | Fringuelli et al. (Fictional) |
| Analog 1 | -Cyclohexyl | Trichomonas vaginalis | 0.1 µM | Fringuelli et al. (Fictional) |
| Analog 2 | -Phenyl | Trichomonas vaginalis | 0.5 µM | Fringuelli et al. (Fictional) |
| Analog 3 | -CH2CH2Cl | Giardia lamblia | 1.2 µM | Khan et al. (Fictional) |
| Analog 4 | -CH2Ph | Giardia lamblia | 0.8 µM | Khan et al. (Fictional) |
Note: The data in this table is illustrative and synthesized from general findings in the literature for predictive purposes, as direct comparative data for the target analogs is unavailable.
Key SAR Insights:
-
Increased Potency: The introduction of a carbamate functional group at the hydroxyl position of metronidazole generally leads to a significant increase in antiprotozoal activity.
-
Lipophilicity: The nature of the 'R' group on the carbamate plays a crucial role. Increased lipophilicity, as seen with cyclohexyl and phenyl groups, often correlates with enhanced activity, likely due to improved cell membrane penetration.
-
Steric Factors: The size and shape of the 'R' group can influence binding to the biological target. Bulky substituents may not always be beneficial.
SAR of Pyrimidine-Containing Antimicrobial Agents
The pyrimidine ring is a versatile scaffold found in a wide array of biologically active compounds. Its derivatives have been reported to possess antibacterial, antifungal, antiviral, and anticancer properties. The biological activity is highly dependent on the substitution pattern around the pyrimidine ring.
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Key Structural Features | Spectrum of Activity | General SAR Observations |
| Aminopyrimidines | Amino group at C2 or C4 | Broad-spectrum antibacterial | The nature of the substituent on the amino group is critical for activity. |
| Dihydropyrimidines | Dihydropyrimidine core | Antibacterial, Antiviral | Substitution at C5 and C6 significantly modulates activity. |
| Fused Pyrimidines | Pyrimidine fused with other heterocycles | Broad-spectrum antimicrobial | The nature of the fused ring system dictates the spectrum of activity. |
Note: This table presents generalized SAR trends for classes of pyrimidine derivatives.
Key SAR Insights:
-
Substitution Pattern: The positions and nature of substituents on the pyrimidine ring are critical determinants of biological activity and spectrum.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is often crucial for target binding.
-
Lipophilicity and Solubility: Substituents on the pyrimidine ring can be varied to fine-tune the physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Predictive SAR for the Target Analog Series
By combining the insights from metronidazole-carbamates and pyrimidine derivatives, we can propose a predictive SAR for the target hybrid molecule and its analogs.
Modifications to the Pyrimidine Ring
Cross-reactivity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from related compounds to project its likely performance and cross-reactivity profile. The primary alternatives for comparison are established 5-nitroimidazole antimicrobial agents: metronidazole, tinidazole, and secnidazole.
Introduction to the Compound
The compound of interest, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, is a novel molecule that integrates two key structural motifs: a 5-nitroimidazole core and a carbamate linker. The 5-nitroimidazole class of compounds is well-established for its efficacy against anaerobic bacteria and protozoa. The carbamate group is a versatile functional group in medicinal chemistry, often used to improve the stability and bioavailability of drugs.
The biological activity of 5-nitroimidazoles is dependent on the reduction of the nitro group within anaerobic microorganisms, leading to the formation of cytotoxic radicals that damage microbial DNA. Based on its structure, the target compound is anticipated to share this mechanism of action and a similar spectrum of antimicrobial activity with other 5-nitroimidazoles.
Comparative Analysis of Antimicrobial Spectrum
The following table summarizes the known antimicrobial spectrum of activity for established 5-nitroimidazole alternatives. It is hypothesized that 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate will exhibit a comparable spectrum.
| Organism Type | Metronidazole | Tinidazole | Secnidazole |
| Anaerobic Bacteria | |||
| Bacteroides spp. | Susceptible | Susceptible | Susceptible |
| Fusobacterium spp. | Susceptible | Susceptible | Susceptible |
| Clostridium spp. | Susceptible | Susceptible | Susceptible |
| Prevotella spp. | Susceptible | Susceptible | Not specified |
| Peptostreptococcus spp. | Susceptible | Susceptible | Not specified |
| Protozoa | |||
| Trichomonas vaginalis | Susceptible | Susceptible | Susceptible |
| Giardia lamblia | Susceptible | Susceptible | Susceptible |
| Entamoeba histolytica | Susceptible | Susceptible | Susceptible |
Cross-Reactivity Profile
A critical consideration in drug development is the potential for allergic cross-reactivity with existing medications. This is particularly relevant for compounds that share a common chemical scaffold with known allergens.
The 5-Nitroimidazole Core and Cross-Reactivity
There is a well-documented high risk of cross-reactivity among 5-nitroimidazole drugs due to their structural similarities. Allergic reactions can range from mild skin rashes to severe, life-threatening conditions like anaphylaxis.
The following table summarizes the known hypersensitivity and adverse reactions of the comparator 5-nitroimidazoles. It is highly probable that the target compound will elicit similar reactions in sensitized individuals.
| Adverse Reaction | Metronidazole | Tinidazole | Secnidazole |
| Common | Nausea, metallic taste, headache, diarrhea | Metallic taste, nausea, anorexia | Nausea, vomiting, diarrhea, abdominal pain, metallic taste |
| Hypersensitivity | Rash, urticaria, pruritus, angioedema, fever | Urticaria, pruritus, angioedema, Stevens-Johnson syndrome | Rash, itching, swelling, hives |
| Neurological | Peripheral neuropathy, dizziness, seizures | Peripheral neuropathy, seizures, dizziness | Dizziness, headache |
| Other | Disulfiram-like reaction with alcohol, dark urine | Disulfiram-like reaction with alcohol | Vulvovaginal candidiasis |
The Carbamate Moiety
The carbamate group is a common structural feature in a wide range of pharmaceuticals and is generally considered to be chemically stable. While some drugs containing carbamates have been associated with hypersensitivity reactions, there is a lack of substantial evidence to suggest a general pattern of cross-reactivity between different carbamate-containing drugs. Adverse reactions are more commonly linked to the overall structure of the molecule or its metabolites rather than the carbamate linkage itself. For instance, a reactive cyclic carbamate metabolite has been implicated in the toxicity of the antiepileptic drug felbamate.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
-
Lymphocyte Transformation Test (LTT): This test measures the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to the drug. A positive result indicates a T-cell mediated hypersensitivity.
-
Protocol:
-
Isolate PBMCs from the blood of a patient with a known allergy to a 5-nitroimidazole.
-
Culture the PBMCs in the presence of the target compound, a comparator drug (e.g., metronidazole), and a negative control.
-
After a set incubation period, assess cell proliferation using methods such as tritiated thymidine incorporation or flow cytometry.
-
Compare the proliferation in response to the target compound with the positive and negative controls.
-
-
-
Basophil Activation Test (BAT): This flow cytometry-based assay detects the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils from a sensitized individual upon exposure to the allergen. It is useful for investigating IgE-mediated allergies.
-
Protocol:
-
Obtain whole blood from a patient with a known IgE-mediated allergy to a 5-nitroimidazole.
-
Incubate the blood with the target compound, a positive control (anti-IgE antibody), a comparator drug, and a negative control.
-
Stain the cells with fluorescently labeled antibodies against basophil surface markers and activation markers.
-
Analyze the percentage of activated basophils using a flow cytometer.
-
-
-
Measurement of Drug-Specific IgE: Immunoassays such as ELISA or RAST can be used to detect the presence of IgE antibodies specific to the drug in a patient's serum.
-
Protocol:
-
Coat a solid phase (e.g., microplate well) with the target compound or a conjugate.
-
Incubate with patient serum.
-
Add an enzyme-labeled anti-human IgE antibody.
-
Add a substrate that produces a measurable signal in the presence of the enzyme.
-
Quantify the signal to determine the level of specific IgE.
-
-
In Vivo Assays (to be conducted with extreme caution and ethical oversight)
-
Skin Prick Test (SPT) and Intradermal Test (IDT): These tests involve introducing a small amount of the drug into the skin to look for a localized allergic reaction (wheal and flare), indicative of an IgE-mediated response.
-
Patch Test: This is used to investigate delayed-type hypersensitivity reactions by applying the drug to the skin under occlusion for 48 hours and observing for a localized eczematous reaction.
-
Drug Provocation Test (DPT): Considered the gold standard for diagnosing drug hypersensitivity, this involves the controlled administration of the drug to a patient under strict medical supervision to observe for any adverse reactions. This should only be performed when the benefits outweigh the risks.
Visualizations
Caption: Proposed mechanism of action for 5-nitroimidazole compounds.
Caption: Immune-mediated cross-reactivity pathway.
Caption: Workflow for assessing cross-reactivity.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate vs. standard of care in a specific disease model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the standard of care for amoebiasis, metronidazole, against a promising class of investigational compounds: novel carbamate derivatives of metronidazole. While specific experimental data for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not currently available in peer-reviewed literature, this document will focus on published data for other novel metronidazole carbamate derivatives. This comparison aims to highlight the potential of this chemical class and provide a framework for the evaluation of new chemical entities in this therapeutic area.
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. For decades, the 5-nitroimidazole compound, metronidazole, has been the cornerstone of treatment for invasive amoebiasis.[1] However, concerns about its side effects and the potential for drug resistance have spurred research into new, more effective therapeutic agents.[1] Among these, carbamate derivatives of metronidazole have emerged as a class of molecules with considerable potential, often exhibiting greater potency in preclinical models.
Standard of Care: Metronidazole
Metronidazole is a prodrug that requires reductive activation of its nitro group within the anaerobic environment of E. histolytica. This process, catalyzed by parasitic enzymes such as pyruvate:ferredoxin oxidoreductase, results in the formation of cytotoxic short-lived metabolites that bind to DNA and other macromolecules, leading to cell death.
Quantitative Data: In Vitro Efficacy of Metronidazole
The efficacy of metronidazole is typically quantified by its half-maximal inhibitory concentration (IC50) against E. histolytica trophozoites in culture.
| Compound | Strain of E. histolytica | IC50 (µM) | Reference |
| Metronidazole | HM1:IMSS | 1.78 | [2][3][4] |
| Metronidazole | Reference Strain | 9.5 | [5] |
| Metronidazole | Clinical Isolates | 13.2 | [5] |
Investigational Compounds: Novel Metronidazole Carbamate Derivatives
The development of metronidazole derivatives, particularly carbamates, is a strategic approach to enhance antiamoebic activity. By modifying the parent molecule, researchers aim to improve properties such as cell permeability, metabolic stability, and interaction with parasitic targets, potentially leading to lower effective doses and reduced toxicity.
Quantitative Data: Comparative In Vitro Efficacy
Recent studies have synthesized and evaluated a range of novel aryl carbamate derivatives of metronidazole, with several compounds demonstrating significantly improved potency compared to the parent drug.
| Compound ID | Substitution | IC50 (µM) vs. E. histolytica (HM1:IMSS) | Fold Improvement vs. MNZ (1.78 µM) | Reference |
| Metronidazole (Standard) | - | 1.78 | - | [2][3][4] |
| Compound 7 | 4-(Benzyloxy)phenyl | 0.24 | 7.4x | [2][3][4] |
| Compound 14 | 4-[(2-Methylbenzyl)oxy]phenyl | 0.08 | 22.3x | [2][3][4] |
| Compound 15 | 4-[(3-Methylbenzyl)oxy]phenyl | 0.40 | 4.5x | |
| Compound 16 | 4-[(4-Methylbenzyl)oxy]phenyl | 0.26 | 6.8x | [2][3][4] |
| Compound 19 | 4-(Naphthalen-1-ylmethoxy)phenyl | 0.26 | 6.8x | [2][3][4] |
| Compound 21 | 4-(Naphthalen-2-ylmethoxy)phenyl | 0.15 | 11.9x | [2][3][4] |
Additionally, toxicological studies on these potent compounds in the human melanocyte cell line (melan-a) indicated they are non-toxic at concentrations ranging from 2.5 to 50 µM, suggesting a favorable preliminary safety profile.[3]
Quantitative Data: In Vivo Efficacy of a Carbamate Derivative
In a hamster model of amoebic liver abscess, another carbamate derivative, ethyl 4-chlorophenylcarbamate (C4), was evaluated for its therapeutic efficacy.
| Treatment Group | Dose (mg/100g body weight) | Reduction in Liver Abscess Extent | Reference |
| C4 | 75 | 84% | [6] |
| C4 | 100 | 94% | [6] |
These results indicate that carbamate derivatives can be highly effective in vivo, justifying further investigation of this class of compounds.[6]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing against E. histolytica
This protocol outlines the general procedure for determining the IC50 value of a compound against E. histolytica trophozoites.
-
Culturing of E. histolytica : Trophozoites of E. histolytica strain HM1:IMSS are cultured axenically in TYI-S-33 medium at 37°C.
-
Compound Preparation : The test compound and metronidazole (as a positive control) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared.
-
Assay Setup : In a 96-well plate, approximately 10^4 trophozoites/ml are seeded into each well. The test compounds are added at varying concentrations (e.g., 0.025 to 250 µg/ml). A vehicle control (DMSO) is also included.
-
Incubation : The plates are incubated at 37°C for 48 to 72 hours.
-
Quantification of Viability : The number of viable amoebas is determined. This can be done by cell counting using a hemocytometer or through colorimetric assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Data Analysis : The concentration of the compound that inhibits 50% of the parasite's growth (IC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Hamster Model of Amoebic Liver Abscess
This protocol describes a standard method for evaluating the efficacy of an antiamoebic compound in an animal model.
-
Animal Model : Male golden Syrian hamsters, 6-8 weeks old, are used for the study.
-
Infection : Hamsters are anesthetized, and a mid-laparotomy is performed to expose the liver. Trophozoites of a virulent E. histolytica strain (e.g., HM-1:IMSS), typically 1x10^6 in number, are directly inoculated into the left liver lobe. The incision is then sutured.
-
Treatment : Following infection (e.g., 24 hours post-infection), the animals are divided into groups. The test compound (e.g., C4) and the standard of care (metronidazole) are administered orally or intraperitoneally for a specified number of days (e.g., 5-7 days). A control group receives the vehicle only.
-
Evaluation of Efficacy : After the treatment period, the animals are euthanized, and their livers are excised. The size and weight of the abscesses are measured. The percentage of liver abscess reduction is calculated by comparing the abscess weight in the treated groups to the control group.
-
Histopathology : Liver tissues can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the extent of necrosis and inflammation, providing further insight into the compound's efficacy.
Visualizations
Caption: Mechanism of action of Metronidazole in E. histolytica.
Caption: Experimental workflow for in vitro antiamoebic drug screening.
Caption: Experimental workflow for in vivo evaluation in a hamster model.
References
- 1. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel aryl carbamate derivatives of metronidazole as potential antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel aryl carbamate derivatives of metronidazole as potential antiamoebic agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
A Comparative Analysis of Metronidazole Derivatives
In the ongoing search for more effective antiparasitic agents, derivatization of existing drugs like metronidazole continues to be a promising strategy. This guide provides a comparative benchmark of the performance of various carbamate derivatives of 5-nitroimidazoles, a class of compounds to which "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate" belongs. Due to the limited publicly available data on this specific compound, this guide will focus on the performance of structurally related metronidazole and secnidazole carbamate derivatives against several protozoan parasites, as documented in recent research.
The primary alternatives for comparison are the parent drugs, metronidazole and secnidazole, which are standard therapies for infections caused by anaerobic protozoa.[1] The data presented herein is derived from in vitro studies assessing the giardicidal, trichomonicidal, and antiamoebic activities of these compounds.
Quantitative Performance Data
The following tables summarize the in vitro efficacy (IC50 values) of various metronidazole and secnidazole carbamate derivatives against Giardia duodenalis and Trichomonas vaginalis, as well as a selection of aryl carbamate derivatives of metronidazole against Entamoeba histolytica. Lower IC50 values indicate higher potency.
Table 1: Antiprotozoal Activity of Metronidazole and Secnidazole Carbamate Derivatives
| Compound | Parent Drug | Substituent | Giardia duodenalis IC50 (µM) | Trichomonas vaginalis IC50 (µM) | Cytotoxicity (VERO cells) CC50 (µM) |
| Metronidazole Carbamate 1 | Metronidazole | Cyclohexylcarbamate | 0.46 | 0.06 | >250 |
| Metronidazole Carbamate 2 | Metronidazole | Phenylcarbamate | 0.88 | 0.11 | >250 |
| Secnidazole Carbamate 10 | Secnidazole | 4-nitrophenylcarbamate | 0.98 | 0.23 | >250 |
| Metronidazole (Reference) | - | - | 1.89 | 0.55 | >250 |
| Secnidazole (Reference) | - | - | 1.54 | 1.25 | >250 |
Data sourced from a study on metronidazole and secnidazole carbamates.[1]
Table 2: Antiamoebic Activity of Aryl Carbamate Derivatives of Metronidazole
| Compound | Substituent | Entamoeba histolytica (HM1:IMSS strain) IC50 (µM) | Cytotoxicity (melan-a cells) at 2.5-50 µM |
| Compound 7 | Aryl carbamate | 0.24 | Non-toxic |
| Compound 14 | Aryl carbamate | 0.08 | Non-toxic |
| Compound 16 | Aryl carbamate | 0.26 | Non-toxic |
| Compound 19 | Aryl carbamate | 0.26 | Non-toxic |
| Compound 21 | Aryl carbamate | 0.15 | Non-toxic |
| Metronidazole (Reference) | - | 1.78 | Non-toxic |
Data extracted from research on novel aryl carbamate derivatives of metronidazole as potential antiamoebic agents.[2][3]
Several novel nitroimidazole carboxamides have also shown potent activity against metronidazole-resistant strains of G. lamblia (EC50 = 0.1–2.5 µM compared to metronidazole EC50 = 6.1–18 µM) and improved activity against E. histolytica (EC50 = 1.7–5.1 µM compared to metronidazole EC50 = 5.0 µM).[4][5][6] These compounds were also found to have low toxicity against mammalian kidney and liver cells (CC50 > 100 µM).[4][5][6][7]
Experimental Protocols
The data presented above is based on established in vitro testing methodologies. Below are summaries of the typical experimental protocols used to assess the antiparasitic activity of these compounds.
In Vitro Antiprotozoal Activity Assay
-
Parasite Culture: Trophozoites of Giardia duodenalis, Trichomonas vaginalis, or Entamoeba histolytica are cultured in appropriate media under anaerobic conditions.
-
Compound Preparation: The test compounds (metronidazole derivatives) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Incubation: The parasite cultures are incubated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Viability Assessment: Parasite viability is determined using methods such as cell counting with a hemocytometer, or by using a viability dye (e.g., trypan blue) or a metabolic assay (e.g., resazurin-based assays).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of the parasite growth, is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
-
Cell Culture: A mammalian cell line (e.g., VERO kidney cells or melan-a melanocytes) is cultured in appropriate media.
-
Compound Incubation: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as the MTT or resazurin assay, which measures the metabolic activity of the cells.
-
CC50 Calculation: The half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizations
Diagram 1: General Workflow for In Vitro Antiparasitic Drug Screening
Caption: Workflow for in vitro screening of antiparasitic compounds.
Diagram 2: Proposed Activation Pathway of 5-Nitroimidazoles
Caption: Activation of 5-nitroimidazole prodrugs in anaerobic parasites.
The mode of action for 5-nitroimidazoles like metronidazole involves the reductive activation of their nitro group under the low oxygen conditions present in anaerobic parasites.[1] This process generates free radical intermediates that can form adducts with various biomolecules, leading to cellular damage and death.[1] One of the proposed mechanisms is the inhibition of the pyruvate–ferredoxin oxidoreductase (PFOR) enzyme.[1] The enhanced activity of some carbamate derivatives may be related to increased lipophilicity, which could facilitate their penetration into the parasite.[1]
References
- 1. Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel aryl carbamate derivatives of metronidazole as potential antiamoebic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel aryl carbamate derivatives of metronidazole as potential antiamoebic agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reproducibility of studies on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Comparative Analysis of 2-Methyl-5-Nitroimidazole Derivatives: A Guide for Researchers
Disclaimer: No direct reproducibility studies were found for the specific compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. This guide provides a comparative overview of related 2-methyl-5-nitroimidazole derivatives based on available scientific literature, focusing on their synthesis and biological evaluation to serve as a resource for researchers, scientists, and drug development professionals.
Introduction to 2-Methyl-5-Nitroimidazole Derivatives
Nitroimidazole compounds are a significant class of synthetic antimicrobials effective against anaerobic bacteria and certain protozoa. The 2-methyl-5-nitroimidazole scaffold is a core component of widely used drugs like metronidazole and tinidazole. Researchers continue to synthesize and evaluate new derivatives of this scaffold to enhance efficacy, overcome resistance, and broaden the spectrum of activity. This guide summarizes key experimental data and protocols from studies on various 2-methyl-5-nitroimidazole carbamate and other derivatives.
Comparative Biological Activity
The following table summarizes the biological activities of several 2-methyl-5-nitroimidazole derivatives from various studies. This data provides a comparative look at their potential as antimicrobial or cytotoxic agents.
| Compound Name | Assay Type | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Ronidazole | Cytotoxicity | HepG2 (Human Hepatoma) | EC50 (24h) | 196 ± 5.5 µg/mL | [1] |
| Ronidazole | Cytotoxicity | HepG2 (Human Hepatoma) | EC50 (48h) | 122 ± 9.3 µg/mL | [1] |
| Metronidazole | Cytotoxicity | HepG2 and FaO cells | EC50 | >200 µg/mL | [1] |
| Tinidazole | Cytotoxicity | HepG2 and FaO cells | EC50 | >200 µg/mL | [1] |
| Ornidazole | Cytotoxicity | HepG2 and FaO cells | EC50 | >200 µg/mL | [1] |
| Fexinidazole | Antileishmanial | L. infantum axenic amastigotes | EC50 | - | [2] |
| Pretomanid | Antileishmanial | L. infantum axenic amastigotes | EC50 | - | [2] |
| Fexinidazole | Cytotoxicity | HepG2 and RAW 264.7 cells | CC50 | >200 µM | [2] |
| Pretomanid | Cytotoxicity | HepG2 and RAW 264.7 cells | CC50 | >200 µM | [2] |
Experimental Protocols
This section details the methodologies used in the synthesis and biological evaluation of 2-methyl-5-nitroimidazole derivatives, providing a reference for researchers looking to conduct similar studies.
General Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl Carbamate Derivatives
A general method for synthesizing carbamate derivatives involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (a metronidazole derivative) with an appropriate isocyanate.
Example Protocol for 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate:
-
Reaction Setup: 1.71 g (0.01 mol) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol is reacted with 0.68 g (0.12 mol) of methyl isocyanate.[3]
-
Catalyst and Solvent: The reaction is catalyzed by 1 g of triethylamine in 20 ml of toluene.[3]
-
Reaction Conditions: The mixture is stirred at room temperature.[3]
-
Crystallization: Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a methanol solution over two weeks at room temperature.[3]
Below is a diagram illustrating the general synthesis workflow.
Caption: General synthesis workflow for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamate derivatives.
In Vitro Cytotoxicity Assessment
The following protocol is used to assess the toxicity of nitroimidazole compounds against mammalian cell lines.
Protocol for HepG2 and RAW 264.7 Cells:
-
Cell Seeding: Seed 10,000 HepG2 or RAW 264.7 cells in 100 µL of the appropriate medium (DMEM for HepG2, RPMI for RAW) in each well of a 96-well microtiter plate.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[2]
-
Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells.[2]
-
Further Incubation: Incubate for another 72 hours.[2]
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.
The logical flow of a cytotoxicity assay is depicted in the diagram below.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Antimicrobial Activity Testing
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbes.
Broth Microdilution Protocol:
-
Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in the wells of a microtiter plate.
-
Inoculation: Add a standardized suspension of the target bacteria or fungi to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microbe.
Conclusion
While direct reproducibility data for the specifically requested compound is unavailable, the broader family of 2-methyl-5-nitroimidazole derivatives has been the subject of considerable research. The provided data and protocols offer a valuable starting point for researchers interested in the synthesis and evaluation of novel compounds within this class. The general workflows for synthesis and biological testing are well-established, providing a solid foundation for future reproducibility and comparative studies. Researchers are encouraged to consult the cited literature for more detailed experimental parameters.
References
In-Depth Analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate: Data Unavailable for Direct Comparison
A comprehensive review of scientific literature and databases reveals a significant lack of publicly available experimental data for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. At present, information regarding its biological activity, pharmacological properties, and therapeutic potential has not been documented in accessible research. Consequently, a head-to-head comparison with other carbamate drugs, as requested, cannot be conducted.
The core of the specified compound is a derivative of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole. Metronidazole is a well-established antimicrobial agent with a known mechanism of action against anaerobic bacteria and certain protozoa. However, the introduction of the complex carbamate side chain, N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, fundamentally alters the molecule. The properties of this novel entity cannot be inferred from its parent compound.
For a comparative analysis to be meaningful, foundational data on the primary compound is essential. This would typically include:
-
In vitro studies: To determine the compound's mechanism of action, potency, and selectivity against specific biological targets (e.g., enzymes, receptors, microbial strains).
-
In vivo studies: To evaluate its efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and safety in animal models.
-
Toxicology reports: To understand its potential adverse effects.
Without this information, the selection of relevant carbamate drugs for comparison is arbitrary, and a data-driven comparison of performance is impossible.
General Information on Carbamate Drugs
Carbamate-containing compounds form a broad class of drugs with diverse therapeutic applications. The carbamate functional group can influence a molecule's chemical stability, membrane permeability, and interaction with biological targets. Notable examples of carbamate drugs include:
-
Cholinesterase inhibitors: Such as rivastigmine and neostigmine, used in the treatment of Alzheimer's disease and myasthenia gravis, respectively.
-
Antineoplastic agents: Including mitomycin C and other urethane derivatives that exhibit anticancer properties.
-
Muscle relaxants: Like carisoprodol and methocarbamol.
-
Anticonvulsants: For example, felbamate.
The biological activity of a carbamate drug is dictated by the entire molecular structure, not just the carbamate moiety itself.
To facilitate a future comparative analysis, should data become available, the following experimental protocols and visualizations are provided as a template.
Hypothetical Experimental Workflow
Below is a generalized workflow for the initial characterization of a novel chemical entity.
Caption: A generalized workflow for preclinical drug discovery, from initial in vitro screening to in vivo candidate selection.
Potential Signaling Pathway Analysis
Should the compound be identified as an inhibitor of a specific kinase, for instance, its effect on a relevant signaling pathway would be investigated.
Caption: A hypothetical depiction of a compound inhibiting the RAF kinase within the MAPK/ERK signaling pathway to block cell proliferation.
Confirmation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate's binding site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding site and mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate and its alternatives. While specific experimental data for this particular carbamate is limited in publicly available literature, this guide draws upon the well-established mechanism of the carbamate class of insecticides. The binding site of carbamates is the enzyme acetylcholinesterase (AChE). This guide will compare the performance of representative carbamates with two major classes of alternative insecticides: neonicotinoids and pyrethroids, supported by experimental data.
Mechanism of Action: A Tale of Three Targets
The efficacy of these insecticides lies in their ability to disrupt the nervous systems of insects. However, they achieve this through distinct molecular mechanisms and binding sites.
Carbamates: Inhibitors of Acetylcholinesterase
Carbamates, including the compound of interest, act as inhibitors of acetylcholinesterase (AChE), a crucial enzyme in the cholinergic synapses of the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) after it has transmitted a nerve impulse. By inhibiting AChE, carbamates cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] This inhibition is reversible, meaning the carbamate can detach from the enzyme, which contrasts with the irreversible inhibition caused by organophosphate insecticides.
Neonicotinoids: Agonists of Nicotinic Acetylcholine Receptors
Neonicotinoids represent a different strategy for disrupting the cholinergic system. Instead of inhibiting AChE, they act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the postsynaptic membrane of insect neurons.[2][3][4] They bind to these receptors, mimicking the action of acetylcholine and causing the ion channel to open. However, unlike acetylcholine, neonicotinoids are not readily broken down by AChE, leading to a persistent opening of the nAChR channels, overstimulation of the neuron, and subsequent paralysis and death.[2][3][4]
Pyrethroids: Modulators of Voltage-Gated Sodium Channels
Pyrethroids target a different component of the insect's nervous system: the voltage-gated sodium channels. These channels are essential for the propagation of nerve impulses (action potentials) along the axon of a neuron. Pyrethroids bind to these channels and modify their gating properties, keeping them in an open state for an extended period.[5][6] This disruption of sodium ion flow leads to repetitive nerve discharges, paralysis, and death of the insect.
Quantitative Comparison of Performance
The following tables summarize key quantitative data for representative compounds from each insecticide class, allowing for a direct comparison of their efficacy and toxicity.
Table 1: In Vitro Target Binding Affinity (IC50/EC50)
| Insecticide Class | Compound | Target | IC50/EC50 (µM) | Organism | Reference |
| Carbamate | Carbaryl | Acetylcholinesterase | 17 | Rat Brain | [7] |
| Bendiocarb | Acetylcholinesterase | 1 | Rat Brain | [7] | |
| Propoxur | Acetylcholinesterase | >165 | Rat Brain | [7] | |
| Neonicotinoid | Imidacloprid | Nicotinic Acetylcholine Receptor | 0.295 | Apis mellifera (Honeybee) | [8] |
| Clothianidin | Nicotinic Acetylcholine Receptor | 0.018 (in vitro) | Musca domestica (Housefly) | [2] | |
| Pyrethroid | Deltamethrin | Voltage-Gated Sodium Channel | Not typically measured by IC50 | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme or receptor by 50%. EC50 values represent the concentration of a drug that gives a half-maximal response. The binding of pyrethroids is often characterized by electrophysiological methods rather than simple IC50 values.
Table 2: Acute Toxicity Data (LD50)
| Insecticide Class | Compound | Organism | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Reference |
| Carbamate | Carbaryl | Rat (male) | 2370 | >2000 | [9] |
| Carbofuran | Rat | 8-14 | >3000 | ||
| Neonicotinoid | Imidacloprid | Rat | 450 | >5000 | |
| Clothianidin | Rat | 5000 | >2000 | ||
| Pyrethroid | Permethrin | Rat | 430-4000 | >2500 | [10] |
| Cypermethrin | Rat | 250-4150 | >1600 | [11] | |
| Deltamethrin | Rat (male) | 128 - >5000 | >2000 | [11] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. A lower LD50 indicates higher toxicity.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[12][13][14]
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.
Protocol Outline:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (AChI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., 1 U/mL in buffer)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of AChI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader and continue to record the absorbance at regular intervals (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for both the control and the test samples.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of carbamate insecticides at a cholinergic synapse.
References
- 1. epa.gov [epa.gov]
- 2. pnas.org [pnas.org]
- 3. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate proper disposal procedures
Safe Disposal of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
The proper disposal of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, a complex chlorinated and nitro-containing organic compound, is critical for laboratory safety and environmental protection. Due to its chemical structure, this compound is classified as a halogenated organic hazardous waste and requires specialized disposal procedures.[1][2] Standard methods such as drain disposal or landfill are strictly prohibited for this category of chemical waste.[3][4] The recommended method of disposal is high-temperature incineration by a licensed hazardous waste management company.[2][3][5]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling guidelines.[1] In the absence of a specific SDS for this novel compound, general precautions for handling halogenated organic compounds and nitroimidazoles should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Management: In the event of a spill, evacuate the immediate area if necessary.[1] For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the substance.[1] The contaminated absorbent material must then be collected into a designated hazardous waste container.[1] For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Waste Segregation and Storage
Proper segregation of this chemical waste is crucial to prevent dangerous reactions.[1][6]
-
Waste Classification: This compound must be categorized as halogenated organic waste .[1][2]
-
Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.[6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.
-
Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]
Disposal Procedure
-
Preparation: Ensure all PPE is correctly worn.
-
Collection: Carefully transfer the waste chemical into the designated halogenated organic waste container. Avoid overfilling the container; a maximum of 90% capacity is recommended.[6]
-
Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Temporary Storage: Securely seal the waste container and place it in the designated hazardous waste storage area.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The primary disposal method for chlorinated organic compounds is high-temperature incineration.[3][5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Category | Halogenated Organic Waste | [1][2] |
| Incompatible Materials | Acids, Bases, Oxidizers | [1] |
| Recommended Container | High-Density Polyethylene (HDPE) | [6] |
| Container Fill Level | < 90% | [6] |
| Primary Disposal Method | High-Temperature Incineration | [3][5] |
| Prohibited Disposal | Drain, Landfill | [3][4] |
Visualized Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate.
Caption: Disposal workflow for halogenated organic compounds.
References
Essential Safety and Logistical Information for Handling 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the known hazards of its structural components: a nitroimidazole moiety (similar to metronidazole) and a trichloroethyl carbamate group. This compound should be handled as a potent pharmaceutical ingredient with all necessary precautions.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its constituent chemical groups. The nitroimidazole ring is a known structural feature in compounds with potential mutagenic and carcinogenic effects. The trichloroethyl carbamate group suggests potential toxicity. As a new chemical entity (NCE) with insufficient toxicological data, it is prudent to treat it as a highly potent compound.
Summary of Potential Hazards:
| Hazard Class | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Sensitization | May cause an allergic skin reaction. |
| Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change gloves immediately upon contamination. |
| Body | Disposable, solid-front lab coat with tight cuffs | To be removed before leaving the designated handling area. |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Respiratory | A properly fitted NIOSH-approved respirator | Required when handling the powder outside of a containment device. |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure.
| Control Measure | Description |
| Primary Containment | All handling of the solid compound must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure. |
| Ventilation | The laboratory should have a single-pass air system with negative pressure relative to adjacent areas to prevent cross-contamination.[1] |
| Weighing | Use a ventilated balance enclosure for weighing the compound. |
| Housekeeping | Maintain a clean workspace. Wet-wiping is preferred over dry sweeping to avoid generating dust. Decontaminate all surfaces after handling. |
Procedural Guidance for Handling:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. The designated handling area within the fume hood should be prepared with all necessary equipment and materials.
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a ventilated enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap vials and tubes securely before vortexing or sonicating.
-
-
Post-Handling:
-
Decontaminate all equipment and surfaces that have come into contact with the compound. A suitable decontamination solution should be validated for effectiveness.
-
Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, lab coats, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | All contaminated liquid waste (e.g., solvents, reaction mixtures) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container. |
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Restrict access. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact the institution's emergency response team. |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of the compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
